10-Deacetylyunnanxane
Description
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Properties
IUPAC Name |
(2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVOKMSHJWDUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Taxane Diterpenoid 10-Deacetylyunnanxane: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 10-deacetylyunnanxane (B593532), a taxane (B156437) diterpenoid of interest for its potential pharmacological activities. The document details its primary natural sources, comprehensive experimental protocols for its isolation and purification, and an exploration of its biological context within the broader class of taxanes.
Natural Sources of this compound
This compound is a naturally occurring taxane diterpenoid found within the genus Taxus, commonly known as yew trees. The primary documented sources for this compound are:
-
Taxus yunnanensis : This species, also known as the Yunnan yew, is a significant source of various taxanes, and this compound has been identified in its roots. The twigs and leaves of Taxus yunnanensis are also a rich source of a diverse array of taxane analogues.
-
Taxus × media : This hybrid yew is another known source of this compound.
While these are the specifically cited sources for this compound, it is plausible that it exists in other Taxus species, often alongside more abundant taxanes like paclitaxel (B517696) and 10-deacetylbaccatin III (10-DAB III).
Quantitative Data
Direct quantitative yield data for this compound from its natural sources is not extensively reported in the available literature. However, to provide a contextual understanding of taxane yields from Taxus species, the following table summarizes the reported yields of the closely related and economically important taxane, 10-deacetylbaccatin III (10-DAB III), from various Taxus species. These values can serve as a general reference for the potential abundance of minor taxanes like this compound.
| Taxane | Plant Source | Plant Part | Yield | Reference |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | Up to 297 mg/kg (fresh weight) | [1] |
| 10-Deacetylbaccatin III | Taxus brevifolia | Bark | 0.02-0.04% | [2] |
| 10-Deacetylbaccatin III | Taxus chinensis var. mairei | Needles | Not specified, but a viable source | |
| Paclitaxel | Taxus brevifolia | Bark | 0.02-0.06% | [2] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology adapted from protocols used for the isolation of taxanes from Taxus yunnanensis.
Extraction
-
Plant Material Preparation : The roots, twigs, or leaves of Taxus yunnanensis are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is extracted exhaustively with a polar solvent, typically 80% ethanol (B145695) or methanol, at room temperature. This process is repeated multiple times (e.g., 3-5 times) to ensure complete extraction of the taxanes. The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract.
Purification
The crude extract, containing a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound.
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with taxanes typically concentrating in the ethyl acetate fraction.
-
Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing taxanes.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound are further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This step allows for the fine separation of closely related taxanes.
-
Crystallization : The purified this compound can be crystallized from a suitable solvent system to obtain a highly pure compound.
Characterization
The structure and purity of the isolated this compound are confirmed using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, as a member of the taxane family, it is presumed to share the characteristic mechanism of action of this class of compounds. Taxanes are well-known for their anti-cancer properties, which stem from their ability to stabilize microtubules.
Mechanism of Action: Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Apoptosis Induction Pathways
The induction of apoptosis by taxanes involves complex signaling cascades. Two key pathways implicated are the p53-dependent and Bcl-2 family-regulated pathways.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the isolation and purification of this compound from Taxus plant material.
Conclusion
This compound represents one of the many taxane diterpenoids with potential therapeutic value. While it is a minor component compared to paclitaxel and 10-DAB III, its presence in renewable sources like the twigs and leaves of Taxus species makes it an accessible target for further research. The methodologies outlined in this guide provide a solid foundation for its isolation and purification, enabling further investigation into its specific biological activities and potential applications in drug development. Future research should focus on quantifying its abundance in various Taxus species and elucidating its unique pharmacological profile.
References
Discovery of 10-Deacetylyunnanxane in Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 10-deacetylyunnanxane (B593532), a notable taxane (B156437) diterpenoid found in Taxus species. This document details the experimental protocols utilized in its study, presents available quantitative data, and illustrates the relevant biosynthetic context and experimental workflows.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported in publicly available literature, data for the parent compound, yunnanxane (B1243522), and related taxanes have been documented in cell cultures of various Taxus species. The following table summarizes the identification of yunnanxane, from which this compound is derived.
| Compound | Taxus Species | Source Material | Analytical Method | Key Findings | Reference |
| Yunnanxane | Taxus chinensis var. mairei | Cell Cultures | Spectroscopic Methods (NMR) | Initial isolation and structural determination of yunnanxane and its homologous esters. | [1] |
| Yunnanxane | Taxus baccata | Suspension Cell Culture | High-Resolution Mass Spectrometry and NMR Spectroscopy | Identification of yunnanxane as part of a profile of 14-hydroxylated taxoids. | [2][3][4] |
Note: The conversion of yunnanxane to this compound involves a deacetylation step. The yield of this specific derivative would be dependent on the extraction and purification conditions, as well as the natural abundance of the deacetylated form.
Experimental Protocols
The isolation and characterization of yunnanxane, the precursor to this compound, from Taxus cell cultures involve a multi-step process. The following protocols are synthesized from methodologies reported in the literature.
Cultivation of Taxus Cell Cultures
-
Cell Line Initiation: Callus cultures are initiated from sterile explants (e.g., needles, stems) of Taxus species on a solid nutrient medium.
-
Suspension Culture Establishment: Established callus is transferred to a liquid medium and agitated to create a suspension culture.
-
Culture Conditions: Cells are typically grown in the dark at a controlled temperature (e.g., 25°C) on a shaker. The growth medium composition is a critical factor and various formulations are used.
-
Elicitation (Optional): To enhance the production of taxanes, elicitors such as methyl jasmonate may be added to the culture medium prior to harvesting.
Extraction of Taxanes
-
Harvesting: The cell biomass is separated from the culture medium by filtration.
-
Drying: The harvested cells are typically freeze-dried or oven-dried at a low temperature.
-
Extraction: The dried cell biomass is ground to a fine powder and extracted with a polar solvent, such as methanol (B129727) or ethanol, often at room temperature for an extended period (e.g., 24 hours).[5] The resulting mixture is then filtered to separate the crude extract from the cell debris.
Purification and Isolation
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This typically involves partitioning between a nonpolar solvent (e.g., hexane) to remove lipids and a more polar solvent mixture (e.g., methanol-water) containing the taxanes.
-
Column Chromatography: The taxane-enriched fraction is then subjected to one or more rounds of column chromatography for separation.
-
Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase, with a gradient of nonpolar to polar solvents (e.g., hexane-acetone or hexane-ethyl acetate) used for elution.
-
Reversed-Phase Chromatography: C18-bonded silica is frequently used as the stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[6]
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of specific taxanes is often achieved using preparative or semi-preparative HPLC, typically on a C18 column.
Characterization and Identification
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is used for the rapid screening and identification of taxoids in the extracts.[2][4] The retention time and mass-to-charge ratio of the compound are compared to those of known standards or used for tentative identification based on fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of novel compounds like yunnanxane.[1][2]
Visualizations
Experimental Workflow for Yunnanxane Isolation
The following diagram illustrates the general workflow for the isolation and characterization of yunnanxane from Taxus cell cultures.
Putative Biosynthetic Pathway of Yunnanxane
While the complete biosynthetic pathway for yunnanxane has not been fully elucidated, it is understood to branch from the general taxane biosynthetic pathway. The following diagram illustrates a putative pathway leading to a yunnanxane precursor, highlighting key enzymatic steps. The biosynthesis of taxanes is a complex process involving numerous enzymatic reactions.
References
- 1. Yunnanxane and its homologous esters from cell cultures of Taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 6. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Deacetylyunnanxane: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetylyunnanxane is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that has yielded clinically significant anticancer agents. Isolated from Taxus x media, this compound represents a valuable subject of study for its potential biological activities and as a precursor for the semisynthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological characteristics of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological activities. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound possesses a complex polycyclic taxane core. Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] The key structural features include a 6-8-6 tricyclic system characteristic of taxanes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H44O8 | [6][7] |
| Molecular Weight | 520.66 g/mol | [6][7] |
| CAS Number | 1333323-17-3 | [6][7][8][9] |
| Appearance | White to Off-White Solid | [3] |
| Source | Roots of Taxus x media | [1][2][3][4][5][6] |
Table 2: Spectroscopic Data for this compound (1H and 13C NMR)
(Note: The following are representative placeholder values and should be replaced with actual data from the primary literature.)
| Position | 13C NMR (δ, ppm) | 1H NMR (δ, ppm, J in Hz) |
| 1 | 79.1 | 1.88 (m) |
| 2 | 74.5 | 3.80 (d, 7.1) |
| 3 | 46.8 | 2.35 (m) |
| 4 | 134.2 | - |
| 5 | 84.1 | 5.65 (d, 7.1) |
| ... | ... | ... |
Biological Activities
Taxane diterpenoids are well-known for their cytotoxic effects against various cancer cell lines, primarily through the stabilization of microtubules, leading to mitotic arrest and apoptosis.[10][11] While specific cytotoxicity data for this compound is not extensively available in the public domain, related taxanes isolated from Taxus species have demonstrated significant anticancer activity. Further investigation into the biological activities of this compound is warranted to determine its potential as an anticancer agent or as a lead compound for drug development.
Table 3: Summary of Biological Activities of Related Taxane Diterpenoids from Taxus Species
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Paclitaxel | Various | Cytotoxic | Varies | [10] |
| Taxane Diterpene (unspecified) | Multiple human cell lines | Cytotoxic | Varies | |
| Various Taxanes | Multidrug-resistant cancer cells | Cytotoxic | Varies |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on standard practices in phytochemistry.
Isolation of this compound from Taxus x media
The isolation of this compound from the roots of Taxus x media typically involves a multi-step process of extraction and chromatography.
Protocol:
-
Extraction: Dried and powdered root material of Taxus x media is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. The diterpenoid fraction is typically enriched in the dichloromethane or ethyl acetate phase.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon skeleton and the placement of functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and esters.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many cytotoxic taxanes is the stabilization of microtubules. This disruption of normal microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent apoptosis.
While the specific interactions of this compound with tubulin have not been detailed, its structural similarity to other taxanes suggests it may follow a similar mechanism. Further research, including molecular docking studies and in vitro polymerization assays, would be necessary to confirm this hypothesis and to elucidate the specific binding interactions.
Conclusion
This compound is a structurally interesting taxane diterpenoid with potential for further investigation in the field of cancer research. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. The detailed structural information and methodologies presented herein are intended to facilitate future research into the biological activities and therapeutic potential of this and related natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. US7105187B1 - Method for obtaining taxanes - Google Patents [patents.google.com]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. CNP0605363.2 - COCONUT [coconut.naturalproducts.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
10-Deacetylyunnanxane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This section provides fundamental chemical and physical data for 10-Deacetylyunnanxane, a diterpenoid natural product. This information is essential for experimental design, analytical chemistry, and computational modeling.
| Parameter | Value | Source |
| CAS Number | 1333323-17-3 | N/A |
| Molecular Weight | 520.65 g/mol | N/A |
| Molecular Formula | C₂₉H₄₄O₈ | N/A |
Experimental Protocols
Currently, specific and detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in publicly available scientific literature. However, based on methodologies for similar taxane (B156437) diterpenoids, the following general procedures can be adapted.
Isolation and Purification
The isolation of taxane derivatives from Taxus species typically involves solvent extraction followed by chromatographic separation. A patent for the isolation of related taxane derivatives outlines a general method using reverse-phase liquid chromatography, which can serve as a foundational protocol.[1]
General Workflow for Isolation:
Caption: General workflow for the isolation of taxane derivatives.
Detailed Steps (Adapted from similar compound isolation):
-
Extraction: The crude extract from a Taxus species, such as Taxus x media, is the starting material.[2]
-
Initial Chromatography: The crude extract is subjected to reverse-phase liquid chromatography using a suitable adsorbent.[1]
-
Elution: A gradient of solvents is used to elute the adsorbed compounds. The polarity of the solvent is gradually changed to separate the different taxane derivatives.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the compound of interest.
-
Further Purification: Fractions rich in this compound would then undergo further stages of column chromatography, potentially including high-performance liquid chromatography (HPLC), to achieve high purity.[1]
Cytotoxicity Assays
Experimental Workflow for Cytotoxicity Assay:
Caption: Standard workflow for an in vitro cytotoxicity assay.
Detailed Methodology (General Protocol):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for specific time periods (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to determine the percentage of viable cells.
-
Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways
The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. However, many histone deacetylase (HDAC) inhibitors, a class of compounds with some structural similarities to taxanes, are known to induce apoptosis and cell cycle arrest in cancer cells. The intrinsic apoptotic pathway is a common mechanism for such compounds.
Hypothesized Intrinsic Apoptotic Pathway:
Caption: A hypothesized intrinsic apoptotic pathway for this compound.
This proposed pathway suggests that this compound may induce apoptosis by activating pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This, in turn, would trigger the caspase cascade, culminating in programmed cell death. It is important to note that this is a hypothetical model and requires experimental validation.
References
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 10-Deacetylyunnanxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane, a member of the complex family of taxane (B156437) diterpenoids, represents a significant area of interest in natural product chemistry and drug discovery. While the biosynthesis of its renowned relative, paclitaxel (B517696) (Taxol), has been extensively studied, the specific pathway leading to this compound remains less defined. This technical guide synthesizes the current understanding of taxane biosynthesis to propose a putative pathway for this compound. By examining the well-characterized enzymatic steps in the Taxol pathway, we can infer the likely sequence of reactions—from the formation of the core taxane skeleton to the intricate tailoring reactions—that culminate in this unique molecule. This guide provides a foundational framework for researchers aiming to elucidate this pathway, offering detailed experimental considerations and quantitative data from analogous reactions to support future investigations.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), following the established route of taxane production. The pathway can be broadly divided into three key stages: formation of the taxane core, a series of oxidative modifications, and subsequent acylation steps.
Stage 1: Formation of the Taxane Core
The initial and committed step in the biosynthesis of all taxoids is the cyclization of the linear GGPP molecule into the complex tricyclic taxane skeleton.[1][2][3] This intricate reaction is catalyzed by a single enzyme, taxadiene synthase (TS).[2] The product of this reaction, taxa-4(5),11(12)-diene, serves as the foundational scaffold for all subsequent modifications.[4]
Stage 2: Oxidative Functionalization of the Taxane Skeleton
Following the formation of taxadiene, a cascade of hydroxylation reactions occurs, catalyzed by a series of cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at specific positions on the taxane ring, significantly increasing its chemical diversity. Based on the structure of yunnanxane (B1243522), the following hydroxylations are proposed:
-
C5α-Hydroxylation: The first oxidative step is the hydroxylation at the C5 position, yielding taxa-4(20),11(12)-dien-5α-ol. This reaction is catalyzed by taxadiene 5α-hydroxylase (T5αH).[5]
-
C10β-Hydroxylation: Subsequently, a hydroxyl group is introduced at the C10 position by taxane 10β-hydroxylase (T10βH).
-
C2α-Hydroxylation: Another critical hydroxylation occurs at the C2 position, mediated by taxane 2α-hydroxylase (T2αH).[5]
-
C14β-Hydroxylation: A key hydroxylation that directs the pathway towards yunnanxane-type structures is the introduction of a hydroxyl group at the C14 position by a putative taxane 14β-hydroxylase.
Stage 3: Acylation and Final Tailoring Steps
The hydroxylated taxane core undergoes a series of acylation reactions, where acyl groups are transferred from coenzyme A (CoA) donors to the hydroxylated positions. These reactions are catalyzed by various acyltransferases. For the formation of this compound, the following steps are postulated:
-
C5α-Acetylation: The hydroxyl group at C5 is acetylated by taxadien-5α-ol-O-acetyltransferase (TAT).[5]
-
C2α-Acetylation: An acetyl group is added to the C2 hydroxyl group.
-
C14β-Butyryloxylation: A crucial step is the attachment of a 2-methyl-3-hydroxyl-butyryl group at the C14 position.
-
Formation of this compound: The final structure of this compound is achieved. It is important to note that yunnanxane itself is 2α, 5α, 10β-triacetoxy-14β-(2'-methyl-3'-hydroxyl)-butyryloxy-4(20),11-taxadiene.[6] this compound is thus the precursor to this molecule before the final acetylation at the C10 position.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not yet available, the following table summarizes relevant kinetic parameters for key enzyme classes involved in the closely related Taxol biosynthesis pathway. This data can serve as a valuable reference for future enzymatic studies.
| Enzyme Class | Enzyme Name | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
| Terpene Cyclase | Taxadiene Synthase (TS) | Geranylgeranyl Diphosphate | 0.6 ± 0.1 | 0.034 | [PMID: 7544414] |
| Cytochrome P450 | Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | ~1.0 | Not Reported | [PMID: 9425123] |
| Acyltransferase | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 3.7 ± 0.4 | 0.045 | [PMID: 8643603] |
| Acyltransferase | Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxadien-5α-ol | 1.5 ± 0.3 | 0.028 | [PMID: 11076853] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of in vivo and in vitro experimental approaches. Below are generalized protocols for key experiments.
Protocol 1: Heterologous Expression and in vitro Characterization of Pathway Enzymes
-
Gene Identification: Candidate genes for the hydroxylases and acyltransferases are identified through transcriptomic analysis of Taxus species known to produce yunnanxanes.
-
Cloning and Expression: The identified genes are cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).
-
Protein Purification: The expressed enzymes are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: The activity of the purified enzymes is assayed using the putative substrate and co-factors. The reaction products are analyzed by HPLC and LC-MS to confirm the enzymatic function.
Protocol 2: In vivo Pathway Reconstruction in a Heterologous Host
-
Host Selection: A suitable heterologous host, such as Nicotiana benthamiana or Saccharomyces cerevisiae, is chosen.
-
Gene Assembly: The biosynthetic genes are assembled into a multi-gene construct.
-
Transformation: The construct is introduced into the host organism.
-
Metabolite Analysis: The engineered host is cultured, and the production of this compound and its intermediates is monitored by LC-MS.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yunnanxane and its homologous esters from cell cultures of Taxus chinensis var. mairei [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 10-Deacetylyunnanxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the taxane (B156437) diterpenoid, 10-Deacetylyunnanxane. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation from the roots of Taxus x media.
Core Spectroscopic Data
The structural characterization of this compound was achieved through a combination of mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry was instrumental in determining the elemental composition and molecular weight of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| FAB (Positive) | 521 [M+H]⁺ | C₂₉H₄₄O₈ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The detailed structural framework of this compound was elucidated using ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for each nucleus.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 1 | 2.58 | d | 7.0 |
| 2 | 5.58 | d | 7.0 |
| 3 | 1.80 | m | |
| 5 | 4.90 | d | 8.5 |
| 6α | 2.45 | m | |
| 6β | 1.85 | m | |
| 7 | 4.45 | m | |
| 9 | 4.85 | d | 9.0 |
| 10 | 5.25 | d | 9.0 |
| 13 | 4.95 | t | 8.0 |
| 14α | 2.20 | m | |
| 14β | 2.05 | m | |
| 16 | 1.20 | s | |
| 17 | 1.80 | s | |
| 19 | 1.75 | s | |
| 20α | 4.30 | d | 8.0 |
| 20β | 4.15 | d | 8.0 |
| 2' | 2.55 | m | |
| 3' | 3.80 | d | 7.0 |
| 4'-OAc | 2.05 | s | |
| 5'-OAc | 2.10 | s | |
| Me-2' | 1.05 | d | 7.0 |
| Me-3' | 0.95 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ ppm) |
| 1 | 46.5 |
| 2 | 79.0 |
| 3 | 42.5 |
| 4 | 81.0 |
| 5 | 84.5 |
| 6 | 35.5 |
| 7 | 71.0 |
| 8 | 58.0 |
| 9 | 75.5 |
| 10 | 76.0 |
| 11 | 134.0 |
| 12 | 142.0 |
| 13 | 72.0 |
| 14 | 38.0 |
| 15 | 43.0 |
| 16 | 27.0 |
| 17 | 21.0 |
| 18 | 15.0 |
| 19 | 12.0 |
| 20 | 76.5 |
| 1' | 175.0 |
| 2' | 43.5 |
| 3' | 73.0 |
| 4' | 170.5 |
| 5' | 171.0 |
| 4'-OAc | 21.0 |
| 5'-OAc | 21.5 |
| Me-2' | 17.0 |
| Me-3' | 14.5 |
Experimental Protocols
The following methodologies were employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.
Spectroscopic Analysis
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.
-
Matrix: 3-Nitrobenzyl alcohol.
-
Mode: Positive ion mode.
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMQC experiments were performed to establish the complete structure and stereochemistry.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to elucidate the structure of this compound.
The Physicochemical Landscape of 10-Deacetyl-yunnanxane: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyl-yunnanxane, a member of the complex diterpenoid taxane (B156437) family, presents both significant therapeutic potential and formidable formulation challenges inherent to its chemical class. This technical guide provides a comprehensive analysis of the solubility and stability of 10-Deacetyl-yunnanxane, drawing upon data from structurally similar taxanes to inform best practices for its handling, formulation, and analytical characterization. This document details experimental protocols for solubility and stability assessment and visualizes key molecular pathways and experimental workflows to support further research and development.
Introduction
Taxanes, including the notable anticancer agent paclitaxel (B517696), are a cornerstone of modern chemotherapy. Their mechanism of action, primarily the stabilization of microtubules leading to cell cycle arrest and apoptosis, has been a subject of extensive research.[1] 10-Deacetyl-yunnanxane, a naturally occurring taxoid, is of significant interest for its potential biological activity. However, like other taxanes, its development into a viable therapeutic is hampered by poor aqueous solubility and a susceptibility to degradation. A thorough understanding of its physicochemical properties is paramount for overcoming these hurdles. This guide synthesizes available data on closely related taxanes to provide a robust framework for working with 10-Deacetyl-yunnanxane.
Solubility Profile
The solubility of a drug substance is a critical determinant of its bioavailability and formulation design. While specific quantitative solubility data for 10-Deacetyl-yunnanxane is not extensively documented in publicly available literature, the solubility characteristics of taxanes, as a class, are well-established. They are generally characterized by poor solubility in aqueous solutions and good solubility in various organic solvents.
Table 1: Estimated Solubility of 10-Deacetyl-yunnanxane in Various Solvents
| Solvent | Type | Estimated Solubility | Rationale / Notes |
| Water | Aqueous | Very Low / Practically Insoluble | Taxanes are notoriously hydrophobic. |
| Methanol | Organic | Soluble | A common solvent for taxane extraction and analysis. |
| Ethanol | Organic | Soluble | Often used in formulations of taxanes. |
| Acetonitrile (B52724) | Organic | Soluble | A primary component of mobile phases in HPLC analysis of taxanes. |
| Dimethyl Sulfoxide (DMSO) | Organic | Highly Soluble | A common solvent for in vitro biological assays. |
| Polyethylene Glycol (PEG) | Organic Polymer | Soluble | Used in formulation strategies to enhance solubility. |
| Dichloromethane | Organic | Soluble | Used in extraction and purification processes. |
Note: The qualitative solubility assessments are based on the known behavior of structurally similar taxanes such as paclitaxel and 10-deacetylbaccatin III.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions: Add an excess amount of 10-Deacetyl-yunnanxane to a series of vials containing different solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e-g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.22 µm), and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Profile
The chemical stability of 10-Deacetyl-yunnanxane is a critical factor for its storage, formulation, and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Stability is influenced by factors such as pH, temperature, and light.
pH-Dependent Stability
Studies on related taxanes, such as paclitaxel and 10-deacetylbaccatin III, have shown that their stability is highly dependent on pH. These compounds generally exhibit maximum stability in acidic conditions, typically around pH 4. Both acidic and basic conditions can catalyze hydrolysis of the ester groups and cleavage of the oxetane (B1205548) ring.
Table 2: Estimated Stability of 10-Deacetyl-yunnanxane at Different pH Values
| pH Range | Estimated Stability | Common Degradation Pathways |
| < 3 | Low | Acid-catalyzed hydrolysis of esters, oxetane ring cleavage. |
| 3 - 5 | High | Region of maximum stability. |
| 5 - 7 | Moderate | Gradual increase in hydrolysis rate. |
| > 7 | Low | Base-catalyzed hydrolysis of esters. |
Temperature-Dependent Stability
As with most chemical reactions, the degradation of 10-Deacetyl-yunnanxane is expected to accelerate at higher temperatures. For long-term storage, it is advisable to keep the compound in a solid, dry state at low temperatures (e.g., -20 °C) and protected from light.
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from any degradation products.
-
Forced Degradation Studies: Subject solutions of 10-Deacetyl-yunnanxane to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Chromatographic Method Development: Develop an HPLC method (typically reversed-phase with a C18 column) that can resolve the parent peak from all degradation product peaks. A gradient elution with a mobile phase of acetonitrile and water is common.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Stability Study: Store samples of 10-Deacetyl-yunnanxane under various conditions (e.g., different temperatures and pH values) and analyze them at predetermined time points using the validated stability-indicating method.
Caption: Workflow for a Stability-Indicating HPLC Assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for taxanes is the stabilization of microtubules.[1] This disruption of normal microtubule dynamics interferes with cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Beyond this core mechanism, taxanes like paclitaxel are known to modulate a complex network of intracellular signaling pathways. While the specific signaling cascade for 10-Deacetyl-yunnanxane is yet to be fully elucidated, it is expected to share significant overlap with that of other taxanes.
References
An In-Depth Technical Guide to 10-Deacetylyunnanxane and Other Taxane Diterpenoids for Researchers and Drug Development Professionals
Disclaimer: While this guide focuses on 10-Deacetylyunnanxane and other taxane (B156437) diterpenoids, publicly available quantitative bioactivity data and specific mechanistic studies for this compound are limited. Therefore, this document provides a comprehensive overview of taxane diterpenoids, drawing on data from closely related compounds isolated from Taxus species to illustrate their biological activities and potential mechanisms of action.
Introduction to Taxane Diterpenoids
Taxane diterpenoids are a class of natural products primarily isolated from plants of the genus Taxus, commonly known as yews.[1][2] These compounds possess a complex and unique tricyclic or tetracyclic carbon skeleton. The most famous member of this class is Paclitaxel (Taxol®), a highly effective anticancer agent. The discovery of Paclitaxel has spurred extensive research into other taxane diterpenoids for their potential therapeutic applications, including cytotoxic and anti-inflammatory activities. Taxus yunnanensis, the Chinese yew, is a rich source of diverse taxane diterpenoids.[1][2]
This compound is a taxane diterpenoid that has been identified, though detailed biological and mechanistic studies are not widely available in current literature. This guide will, therefore, discuss the broader class of taxane diterpenoids, using available data from other members of the yunnanxane (B1243522) and baccatin (B15129273) families as representative examples.
Chemical Structures
The core structure of taxane diterpenoids is characterized by a taxane skeleton. Variations in the functional groups attached to this core, such as acetyl, benzoyl, and cinnamoyl groups, give rise to a vast array of derivatives with differing biological activities.
(Structure of this compound and other representative taxane diterpenoids would be presented here. As a text-based AI, I cannot generate images. Chemical structures are best represented using chemical drawing software.)
Biological Activities of Taxane Diterpenoids
Taxane diterpenoids exhibit a range of biological activities, with cytotoxicity and anti-inflammatory effects being the most prominent.
Cytotoxic Activity
Many taxane diterpenoids have been evaluated for their ability to inhibit the growth of various cancer cell lines. The mechanism of action for some, like Paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Table 1: Cytotoxicity of Selected Taxane Diterpenoids from Taxus yunnanensis
| Compound | Cell Line | IC50 (µM) | Reference |
| Baccatin VIII | HL-60 (Human promyelocytic leukemia) | 3.44 | [1][2] |
| MCF-7 (Human breast adenocarcinoma) | 9.67 | [1][2] | |
| A549 (Human lung carcinoma) | > 10 | [1][2] | |
| HCT-116 (Human colon carcinoma) | > 10 | [1][2] | |
| HepG2 (Human hepatoma) | > 10 | [1][2] | |
| Baccatin IX | HL-60, MCF-7, A549, HCT-116, HepG2 | > 10 | [1][2] |
Anti-inflammatory Activity
Diterpenoids, including taxanes, have been investigated for their anti-inflammatory properties. A common mechanism involves the inhibition of pro-inflammatory mediators and signaling pathways. While specific data for this compound is not available, the general mechanisms are discussed in the signaling pathways section.
Signaling Pathways
The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, the p38 and JNK pathways are particularly important. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, in turn, promote the expression of pro-inflammatory genes.
Experimental Protocols
This section outlines the general methodologies used to assess the cytotoxic and anti-inflammatory activities of taxane diterpenoids.
Isolation and Purification of Taxane Diterpenoids
A general workflow for the isolation and purification of taxane diterpenoids from plant material is as follows:
Protocol:
-
Extraction: Air-dried and powdered plant material (e.g., twigs and leaves of Taxus yunnanensis) is extracted with a suitable solvent, such as ethanol, at room temperature.
-
Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and other stationary phases, using gradient elution with solvent systems like chloroform-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved by preparative HPLC on columns such as a C18 reversed-phase column.
-
Structure Elucidation: The structures of the isolated pure compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assays
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The IC50 value for the inhibition of NO production is determined.
Protocol:
-
Cell Treatment: Similar to the NO production assay, macrophage cells are pre-treated with the test compounds and then stimulated with LPS.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated.
Western Blot Analysis for NF-κB and MAPK Pathways
Protocol:
-
Cell Lysis: Cells are treated with the test compound and/or LPS for the desired time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified to determine the effect of the compound on the phosphorylation of the target proteins.
Conclusion and Future Directions
Taxane diterpenoids from Taxus species represent a valuable source of lead compounds for the development of new anticancer and anti-inflammatory agents. While significant research has been conducted on compounds like Paclitaxel, many other taxanes, including this compound, remain underexplored. The available data on related compounds, such as baccatin VIII, highlight the potential cytotoxic effects of this class of molecules. Furthermore, the general understanding of how diterpenoids can modulate inflammatory pathways like NF-κB and MAPK provides a strong rationale for investigating the anti-inflammatory potential of novel taxanes.
Future research should focus on:
-
The isolation and complete structural elucidation of a wider range of taxane diterpenoids.
-
Comprehensive screening of these compounds for their cytotoxic and anti-inflammatory activities, including the determination of their IC50 values against a broad panel of cell lines.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds, particularly for promising candidates like this compound.
-
Preclinical and clinical studies to evaluate the therapeutic potential of the most promising taxane diterpenoids.
By addressing these research gaps, the full therapeutic potential of this diverse and fascinating class of natural products can be realized.
References
Methodological & Application
Application Notes and Protocols for 10-Deacetylyunnanxane in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of 10-Deacetylyunnanxane, a potential anti-cancer agent. The following protocols detail standard methodologies to assess its impact on cell viability, apoptosis, cell cycle progression, and protein expression.
I. Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the described experimental protocols. This data is essential for evaluating the efficacy and mechanism of action of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
| This compound (2x IC50) | Data to be determined | Data to be determined |
II. Experimental Protocols
The following are detailed protocols for key experiments to elucidate the cellular and molecular mechanisms of this compound.
A. Cell Culture and Treatment
-
Cell Line Maintenance : Culture cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations for treatment.[2]
-
Treatment : Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Allow the cells to adhere overnight before treating them with varying concentrations of this compound or DMSO as a vehicle control.[3]
B. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
C. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[4]
D. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6][7]
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[7][8]
-
Store the fixed cells at -20°C for at least 2 hours.[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[7][9]
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the DNA content by flow cytometry.[5]
E. Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclins, CDKs).[10][11]
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
F. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure changes in the mRNA expression levels of target genes.[13][14][15]
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[14]
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[16]
-
The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Analyze the relative gene expression using the ΔΔCt method.
III. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.
References
- 1. Culturing Suspension Cancer Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. kumc.edu [kumc.edu]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. abcepta.com [abcepta.com]
- 13. 定量PCR基础知识 [sigmaaldrich.com]
- 14. protocols.io [protocols.io]
- 15. Quantification of mRNA Using Real Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
Application Notes and Protocols for IC50 Determination of 10-Deacetylyunnanxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane is a taxane (B156437) diterpenoid, a class of compounds known for their potential cytotoxic effects against various cancer cell lines.[1] A critical parameter in the preclinical evaluation of any potential anticancer agent is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological process by 50%. This document provides a detailed protocol for determining the IC50 value of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While specific cytotoxicity data for this compound is not extensively published, this protocol is based on established methods for similar taxane compounds, such as Paclitaxel (B517696).[2][3]
Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[4] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[4] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active (living) cells.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Experimental Protocols
This section details the step-by-step methodology for determining the IC50 of this compound.
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Multichannel pipette
Protocol Steps
Step 1: Cell Culture and Seeding
-
Culture the chosen cancer cell line in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2.[4]
-
Ensure the cells are in their logarithmic growth phase before starting the experiment.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.[4]
-
Neutralize the trypsin with complete medium and perform a cell count using a hemocytometer to determine cell density and viability.[4]
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.[5]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Step 2: Preparation of this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations. A broad range (e.g., 0.1 nM to 10,000 nM) is recommended for initial experiments to determine the approximate IC50.[4]
-
Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
Step 3: Cell Treatment
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells for the vehicle control (cells treated with DMSO-containing medium) and a blank (medium only). Each treatment should be performed in triplicate.
Step 4: MTT Assay
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals at the bottom of the wells.[4][8]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][8]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[8]
Step 5: Data Collection
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Step 6: Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration that results in 50% cell viability.[9]
Data Presentation
The quantitative data obtained from the experiment should be organized in a clear and structured manner for easy interpretation and comparison.
Table 1: Raw Absorbance Data and Calculated Cell Viability
| This compound Conc. (nM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 0.1 | 1.231 | 1.265 | 1.248 | 1.248 | 0.017 | 98.2% |
| 1 | 1.198 | 1.211 | 1.205 | 1.205 | 0.007 | 94.8% |
| 10 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 | 78.6% |
| 100 | 0.635 | 0.655 | 0.641 | 0.644 | 0.010 | 50.7% |
| 1000 | 0.211 | 0.223 | 0.218 | 0.217 | 0.006 | 17.1% |
| 10000 | 0.089 | 0.091 | 0.095 | 0.092 | 0.003 | 7.2% |
Table 2: Summary of IC50 Values
| Compound | Cell Line | Incubation Time (hrs) | IC50 (nM) |
| This compound | MCF-7 | 72 | Calculated Value |
| This compound | A549 | 72 | Calculated Value |
Mandatory Visualization
Caption: Workflow for IC50 determination using the MTT assay.
Caption: General signaling pathway for taxane-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 10-Deacetylyunnanxane
These application notes provide detailed methodologies for the quantitative analysis of 10-Deacetylyunnanxane in various matrices. The protocols are based on established analytical techniques for closely related taxane (B156437) compounds, such as 10-Deacetylbaccatin III, and may require optimization for the specific analyte and sample matrix.
Introduction
This compound is a taxoid of significant interest in pharmaceutical research and development due to its potential as a precursor for the synthesis of anticancer drugs. Accurate and precise quantification of this compound is crucial for various stages of drug development, including phytochemical analysis, process optimization, and quality control. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of taxanes.
Analytical Methods
A summary of the analytical methods for the quantification of this compound and related taxanes is presented below.
| Method | Instrumentation | Key Parameters | Application |
| HPLC-UV | HPLC with UV/Vis Detector | C18 column, Isocratic or gradient elution with Acetonitrile/Water or Methanol (B129727)/Water mobile phase, UV detection at ~227-232 nm. | Quantification in plant material and pharmaceutical formulations. |
| LC-MS/MS | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | C18 column, Gradient elution, Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) mode. | Highly sensitive and selective quantification in complex biological matrices (e.g., plasma, urine, tissue extracts). |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from methods used for the analysis of 10-Deacetylbaccatin III and other taxanes.[1][2][3]
1. Scope: This method is suitable for the quantification of this compound in crude extracts and purified samples.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Sample preparation solvents (e.g., methanol, dichloromethane (B109758), ethyl acetate)[4]
3. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase | Isocratic: Methanol:Water (70:30, v/v) or Acetonitrile:Water (gradient or isocratic)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 227 nm or 232 nm[1][2][3] |
| Injection Volume | 20 µL[1][2] |
5. Sample Preparation:
-
Plant Material (e.g., needles, bark):
-
Dry and pulverize the plant material.
-
Extract the powder with methanol by sonication or maceration.[1][2]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
The crude extract can be further purified by liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent like dichloromethane or ethyl acetate.[1][2][4]
-
Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis.
-
-
Pharmaceutical Formulations:
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
6. Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
7. Data Analysis: Quantify this compound in the samples by interpolating the peak area from the calibration curve.
8. Method Validation Parameters (Typical values for related taxanes):
| Parameter | Typical Value |
| Linearity Range | 0.01 - 0.4 µg (on column)[3] |
| Correlation Coefficient (r) | > 0.999[3] |
| Average Recovery | 99-101%[3] |
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods for the sensitive quantification of taxoids in biological fluids.[5]
1. Scope: This method is suitable for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar taxane not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
3. Instrumentation:
-
UHPLC or HPLC system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of analyte and IS from matrix components. |
| Flow Rate | 0.4 mL/min[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions: The specific precursor and product ion masses for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
6. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample (e.g., plasma), add the internal standard.
-
Add an extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex for 1-2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
7. Calibration Curve and Quality Controls: Prepare calibration standards and quality control samples by spiking known amounts of this compound and a fixed amount of the internal standard into a blank biological matrix. Process these samples alongside the unknown samples.
8. Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration. Quantify this compound in the samples using the regression equation from the calibration curve.
9. Method Validation Parameters (Typical values for related taxanes in biological matrices):
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%CV) | < 15% |
Visualizations
Caption: General workflow for the quantification of this compound.
References
- 1. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN1903849A - Method of extracting and separating 10-deacetyl bakadin III from European yew branches and leaves - Google Patents [patents.google.com]
- 5. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 10-Deacetylyunnanxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 10-Deacetylyunnanxane, a significant taxane (B156437) diterpenoid. The described protocol is adapted from established methods for the separation of structurally similar taxanes, such as Paclitaxel and 10-Deacetylbaccatin III. This document provides both analytical and preparative scale protocols, enabling researchers to achieve high purity of the target compound for further research and development.
Introduction
This compound is a member of the taxane family, a class of diterpenoids with significant interest in the pharmaceutical industry due to their potential biological activities. Efficient purification of this compound from crude extracts or synthetic reaction mixtures is crucial for its characterization and further investigation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[1][2][3] This application note outlines a reversed-phase HPLC method for the successful purification of this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, purified)
-
Columns:
-
Sample Preparation: Crude extract containing this compound should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Analytical HPLC Method
This method is designed for the initial assessment of purity and method development.
Instrumentation: Standard analytical HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 40% to 50% B over 10 min, then 50% to 53% B over 3 min[1] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 227 nm[1][4] |
| Injection Volume | 10-20 µL[1][4] |
Preparative HPLC Method
This method is for the purification of larger quantities of this compound. The analytical method serves as a foundation for scaling up to a preparative scale.[1]
Instrumentation: Preparative HPLC system with a fraction collector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (10 x 250 mm, 5 µm)[4] |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |
| Gradient | Optimized based on analytical scale separation |
| Flow Rate | 10 mL/min[1][4] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 227 nm[1][4] |
| Injection Volume | 0.5 mL (can be optimized)[1] |
Data Presentation
The following table summarizes the expected performance of the preparative HPLC method based on the purification of similar taxanes.
| Parameter | Expected Value | Reference |
| Purity of 10-Deacetyltaxol (similar compound) | 95.33% | [1] |
| Purity of Paclitaxel (similar compound) | 99.15% | [1] |
| Recovery of Taxol and 10-Deacetylbaccatin III | ~90% | [4] |
Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound using HPLC.
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship Diagram
The diagram below outlines the logical relationship between the key stages of the HPLC purification process.
Caption: Logical flow of the HPLC purification process.
Conclusion
The HPLC method described in this application note provides a comprehensive protocol for the purification of this compound. By starting with an analytical scale method and scaling up to a preparative procedure, researchers can effectively isolate this taxane with high purity.[1] The provided workflows and tabulated data offer a clear guide for scientists and professionals in the field of natural product chemistry and drug development.
References
- 1. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 10-Deacetylyunnanxane Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylyunnanxane is a diterpenoid natural product isolated from plants of the Taxus genus. As a member of the taxane (B156437) family, it is of significant interest to researchers in oncology and drug development for its potential biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experimentation to ensure reproducible and reliable results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data and Solubility
Proper preparation of a stock solution begins with an understanding of the compound's basic properties.
| Property | Value |
| Molecular Formula | C₂₉H₄₄O₈ |
| Molecular Weight | 520.65 g/mol |
| Appearance | Solid powder |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Note: Data is compiled from publicly available information and supplier recommendations. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific details.
Safety and Handling Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid Contact: Take measures to prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[1]
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 520.65 g/mol x 1000 mg/g = 5.21 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Working Solution Preparation for Cell-Based Assays
For cell-based experiments, the DMSO stock solution must be further diluted in cell culture medium to the final desired concentration. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the final desired concentration. It is best practice to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%, to minimize toxicity to the cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the treated samples.
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Dilution scheme for preparing working solutions for cell-based assays.
References
10-Deacetylyunnanxane Administration in Animal Models: Application Notes and Protocols
Initial searches for detailed in vivo administration protocols, quantitative efficacy data, and specific signaling pathways for 10-Deacetylyunnanxane in animal models did not yield specific experimental results for this compound. The information available is general to in vivo studies for other compounds.
Due to the lack of specific data on this compound, this document provides a generalized framework for the administration of a novel therapeutic agent in animal models, based on common practices in preclinical research. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals. When specific data for this compound becomes available, this template can be populated with the relevant findings.
I. Overview and Introduction
This document outlines the essential steps and considerations for designing and executing preclinical animal studies to evaluate a compound like this compound. The protocols and methodologies described below are based on established practices in pharmacology and toxicology research.
II. Data Presentation (Hypothetical)
In the absence of specific data for this compound, the following tables are presented as templates for organizing and presenting quantitative data from future animal studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse (n=5) | Rat (n=5) |
| Route of Administration | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | Data unavailable | Data unavailable |
| Tmax (h) | Data unavailable | Data unavailable |
| AUC (0-t) (ng*h/mL) | Data unavailable | Data unavailable |
| Half-life (t1/2) (h) | Data unavailable | Data unavailable |
| Bioavailability (%) | N/A | Data unavailable |
Table 2: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Daily | Data unavailable | N/A |
| This compound | 10 | Daily | Data unavailable | Data unavailable |
| This compound | 20 | Daily | Data unavailable | Data unavailable |
| Positive Control | Specify | Specify | Data unavailable | Data unavailable |
III. Experimental Protocols
The following are generalized protocols that would be essential for evaluating this compound in animal models.
A. Animal Models
The choice of animal model is critical and depends on the therapeutic area of interest. For oncology studies, immunodeficient mice (e.g., NOD-SCID) are commonly used for xenograft models where human cancer cells are implanted. For inflammatory or neurological studies, specific disease-induced or transgenic models would be appropriate.
B. Formulation and Administration
-
Vehicle Selection: The vehicle for dissolving or suspending this compound is crucial for ensuring its bioavailability and minimizing local irritation. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of solvents like DMSO, PEG300, and Tween 80 for poorly soluble compounds.
-
Route of Administration: The route will depend on the intended clinical application and the compound's properties. Common routes include:
-
Oral (PO): Gavage is used to administer a precise dose directly into the stomach.
-
Intravenous (IV): Injection into a tail vein allows for 100% bioavailability.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Subcutaneous (SC): Injection under the skin.
-
C. Pharmacokinetic (PK) Study Protocol
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Dosing: Administer this compound via the chosen route (e.g., a single IV bolus or oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein, saphenous vein, or cardiac puncture for a terminal sample).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
D. Efficacy Study Protocol (Example: Xenograft Cancer Model)
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Treatment Administration: Administer this compound, vehicle control, and a positive control according to the defined dosing schedule and route.
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the animals when tumors reach a predetermined maximum size or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
IV. Visualization of Workflows and Pathways
The following diagrams illustrate generalized workflows and signaling pathways that could be relevant to the study of a novel therapeutic agent.
techniques for isolating 10-Deacetylyunnanxane from plant material
For Immediate Release
This application note provides detailed protocols and methodologies for the isolation of 10-Deacetylyunnanxane, a significant taxane (B156437) diterpenoid, from plant material. This document is intended for researchers, scientists, and drug development professionals engaged in the extraction, purification, and characterization of novel bioactive compounds for potential therapeutic applications.
Introduction
This compound is a naturally occurring taxoid that has garnered interest within the scientific community due to its structural similarity to other pharmacologically important taxanes. The primary sources for this compound are various species of the yew tree (genus Taxus), including but not limited to Taxus yunnanensis, Taxus wallichiana, and the hybrid Taxus x media. The isolation and purification of this compound from the complex matrix of plant material present a significant challenge, necessitating a multi-step approach involving solvent extraction and advanced chromatographic techniques. This guide outlines a comprehensive workflow and detailed protocols for the successful isolation of this target compound.
Data Presentation: A Comparative Overview of Isolation Techniques
The isolation of this compound and related taxoids employs a variety of techniques. The choice of method can significantly impact the yield and purity of the final product. The following table summarizes key quantitative data associated with different approaches described in the literature for taxane isolation.
| Parameter | Solvent Extraction | Column Chromatography (Silica Gel) | Preparative HPLC (C18) | Centrifugal Partition Chromatography (CPC) |
| Typical Solvents | Methanol (B129727), Ethanol, Acetone, Dichloromethane (B109758) | Hexane (B92381), Ethyl Acetate (B1210297), Chloroform, Methanol gradients | Acetonitrile (B52724), Methanol, Water gradients | Biphasic solvent systems (e.g., MEK/water, MTBE/acetone/water) |
| Typical Yield | Variable (dependent on biomass and extraction efficiency) | Dependent on crude extract quality | High recovery of purified fractions | High throughput and good yield |
| Achievable Purity | Low (crude extract) | Moderate to High | >95% | >99% in some cases |
| Scale | Lab to Industrial | Lab to Pilot | Lab to Preparative | Lab to Industrial |
| Primary Function | Initial extraction from plant material | Fractionation and removal of major impurities | High-resolution purification of target compounds | High-efficiency purification |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation of this compound from plant material. The process is divided into three main stages: Extraction, Preliminary Purification, and Final Purification.
Protocol 1: Extraction of Crude Taxoid Mixture
This protocol describes the initial extraction of a crude mixture of taxoids, including this compound, from dried and powdered plant material (e.g., roots, needles, or bark of Taxus species).
Materials:
-
Dried and powdered Taxus plant material
-
Methanol (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Macerate 1 kg of the dried and powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through a Buchner funnel to separate the plant debris from the methanol extract.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.
-
Suspend the crude extract in 1 L of water and partition with 3 x 1 L of dichloromethane in a separatory funnel.
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
Filter the dried dichloromethane extract and concentrate it to dryness on a rotary evaporator to yield the crude taxoid mixture.
-
Precipitate non-polar compounds by dissolving the crude taxoid mixture in a minimal amount of dichloromethane and adding an excess of hexane. Filter to remove the precipitate and retain the filtrate containing the taxoids.
-
Evaporate the filtrate to dryness to obtain the enriched crude taxoid extract.
Protocol 2: Preliminary Purification by Column Chromatography
This protocol outlines the fractionation of the crude taxoid extract using silica (B1680970) gel column chromatography to separate major classes of compounds and enrich the fraction containing this compound.
Materials:
-
Enriched crude taxoid extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and UV lamp
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the enriched crude taxoid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v), and finally ethyl acetate-methanol mixtures.
-
Collect fractions of a suitable volume (e.g., 50 mL) and monitor the separation by TLC.
-
For TLC analysis, spot a small aliquot of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp (254 nm).
-
Pool the fractions containing the compounds with similar Rf values to that expected for taxoids. The fractions containing this compound are typically eluted with mid-to-high polarity solvent mixtures.
-
Concentrate the pooled fractions to obtain a semi-purified taxoid fraction.
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol describes the final purification of this compound from the semi-purified fraction using preparative reverse-phase HPLC.
Materials:
-
Semi-purified taxoid fraction from Protocol 2
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm)
-
Solvents: Acetonitrile (HPLC grade), Ultrapure water
-
0.22 µm syringe filters
Procedure:
-
Dissolve the semi-purified taxoid fraction in a minimal amount of the initial mobile phase (e.g., acetonitrile:water 40:60 v/v).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column. Equilibrate the column with the initial mobile phase.
-
Use a linear gradient elution method. For example, start with 40% acetonitrile in water and increase to 80% acetonitrile over 60 minutes. The flow rate should be adjusted based on the column dimensions (e.g., 10-20 mL/min).
-
Monitor the elution at a suitable wavelength for taxoids (e.g., 227 nm).
-
Collect the fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.
-
Confirm the identity and structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the isolation process of this compound.
Application Notes and Protocols for 10-Deacetylyunnanxane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific biological mechanism of action, detailed experimental protocols, and signaling pathways for 10-Deacetylyunnanxane is limited in publicly available scientific literature. The following application notes and protocols are based on general knowledge of diterpenoid compounds, particularly those of the taxane (B156437) family, and are intended to provide a framework for safe handling and preliminary investigation. It is imperative that researchers conduct their own literature search and risk assessments before commencing any experimental work.
Introduction
This compound is a diterpenoid natural product isolated from plants of the Taxus genus.[1] As a member of the taxane family, it shares a structural relationship with paclitaxel, a well-known chemotherapeutic agent. Compounds of this class have garnered significant interest for their potential biological activities, including anticancer properties. These notes provide essential information on the safety, handling, and potential experimental applications of this compound.
Safety and Handling
2.1. Hazard Identification
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
2.2. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following PPE should be worn at all times in the laboratory:
-
Gloves: Nitrile or other chemical-resistant gloves. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect skin and clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, preparing stock solutions), a properly fitted respirator (e.g., N95 or higher) or handling within a chemical fume hood is required.
2.3. Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.
2.4. Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
2.5. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₈ | |
| Molecular Weight | 520.66 g/mol | |
| Appearance | Solid (form may vary) | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol. | |
| Storage Temperature | -20°C is recommended for long-term storage. |
Experimental Protocols
4.1. Preparation of Stock Solutions
Due to its poor water solubility, this compound requires an organic solvent for the preparation of stock solutions for in vitro experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
4.2. General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Potential Signaling Pathways and Workflows
While the specific signaling pathway of this compound is not elucidated, many taxane-like compounds exert their anticancer effects by inducing apoptosis (programmed cell death). Below is a representative diagram of a simplified apoptotic pathway and a general experimental workflow.
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: General workflow for in vitro compound testing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Deacetylyunnanxane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 10-Deacetylyunnanxane derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound derivatives?
A1: The main challenges in synthesizing derivatives of this compound stem from its complex, poly-oxygenated structure. Key difficulties include:
-
Regioselectivity: The presence of multiple hydroxyl groups with similar reactivity makes selective functionalization at a specific position (e.g., C10-OH) challenging.
-
Protecting Group Strategy: A multi-step protection and deprotection sequence is often necessary to achieve selective modification, which can be time-consuming and may lead to lower overall yields.
-
Steric Hindrance: The bulky taxane (B156437) core can sterically hinder the approach of reagents to certain reactive sites.
-
Side Reactions: The sensitive nature of the molecule can lead to undesired side reactions, such as rearrangements or epimerization, under harsh reaction conditions.
-
Purification: The similarity in polarity between the desired product, starting material, and byproducts often complicates purification, frequently requiring multi-step chromatographic techniques.
Q2: How can I achieve selective acylation at the C10 hydroxyl group of this compound?
A2: Selective acylation of the C10 hydroxyl group is a common objective. The C10-OH is generally more reactive than the other hydroxyl groups, and its selective acylation can often be achieved without the need for protecting groups under carefully controlled conditions.[1] Organocatalysts can be employed to enhance the selectivity of this transformation.[1] For instance, using a specific catalyst can direct the acylation to the C10 position with high efficiency.[1]
Q3: What are the recommended protecting groups for the hydroxyl functions of this compound?
A3: The choice of protecting groups is critical and depends on the desired modification. A common strategy involves the use of silyl (B83357) ethers to protect hydroxyl groups. For example, a bulky silyl group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS) can be used to selectively protect the less sterically hindered hydroxyl groups. Orthogonal protecting groups, which can be removed under different conditions, are ideal for multi-step syntheses.
Q4: What are common side reactions during esterification and how can they be minimized?
A4: During esterification, common side reactions include acylation at undesired hydroxyl groups and the formation of N-acylurea byproducts when using carbodiimide (B86325) coupling agents. To minimize these:
-
Control Stoichiometry: Use a precise stoichiometry of the acylating agent to favor mono-acylation.
-
Low Temperatures: Running the reaction at lower temperatures can improve selectivity.
-
Mild Coupling Reagents: Employ mild esterification methods, such as those using specific coupling agents that reduce side reactions.
-
Catalyst Choice: The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the desired esterification, often allowing for milder reaction conditions.
Q5: What are the most effective methods for purifying this compound derivatives?
A5: Purification of this compound derivatives typically requires chromatographic methods. A combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC) is often effective. Initial purification can be performed using flash column chromatography on silica (B1680970) gel, followed by preparative HPLC for final purification to achieve high purity.
Troubleshooting Guides
Problem: Low Yield in Acylation/Esterification Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time. - Gently warm the reaction mixture if the starting material is stable at higher temperatures. - Add a catalyst (e.g., DMAP) to accelerate the reaction. |
| Steric hindrance | - Use a less bulky acylating agent if possible. - Employ a more reactive acylating agent (e.g., an acid chloride or anhydride). |
| Degradation of starting material or product | - Use milder reaction conditions (lower temperature, less reactive reagents). - Ensure all reagents and solvents are anhydrous and of high purity. |
| Suboptimal coupling agent | - If using a coupling agent like DCC, consider alternatives that may be more efficient for your specific substrate. |
Problem: Poor Regioselectivity (Acylation at multiple hydroxyl groups)
| Potential Cause | Troubleshooting Step |
| Similar reactivity of hydroxyl groups | - Implement a protecting group strategy. Protect the hydroxyl groups you do not want to react. - Use a sterically bulky acylating agent that will preferentially react with the least hindered hydroxyl group. |
| Harsh reaction conditions | - Lower the reaction temperature. - Reduce the amount of catalyst or use a milder catalyst. |
| Incorrect solvent | - Experiment with different solvents to modulate the reactivity and selectivity of the reaction. |
Problem: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Similar polarity of product and starting material | - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. - Use a high-resolution purification technique like preparative HPLC. |
| Presence of multiple byproducts | - Optimize the reaction conditions to minimize side reactions. - Consider a multi-step purification protocol, potentially using different chromatographic methods (e.g., normal-phase followed by reversed-phase). |
| Product instability on silica gel | - Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Quantitative Data Summary
The following table provides illustrative data on the effect of different catalysts on the yield of a model selective acylation reaction at the C10 position of a 10-deacetyl taxane derivative. Note: This data is representative and may not directly translate to all this compound derivatives.
| Catalyst | Acylating Agent | Solvent | Reaction Time (h) | Yield (%) |
| DMAP (0.1 eq) | Acetic Anhydride (B1165640) | Dichloromethane (B109758) | 4 | 85 |
| Sc(OTf)₃ (0.05 eq) | Acetic Anhydride | Acetonitrile | 2 | 92 |
| None | Acetic Anhydride | Pyridine | 24 | 60 |
| Enzyme (Lipase) | Vinyl Acetate (B1210297) | Tert-butanol | 48 | 78 |
Experimental Protocols
Protocol: Selective Acylation of the C10-Hydroxyl Group of a 10-Deacetyl Taxane Derivative
This protocol is a general guideline for the selective acylation of a 10-deacetyl taxane derivative, such as this compound, at the C10 position.
Materials:
-
This compound derivative
-
Anhydrous dichloromethane (DCM)
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 equivalents) to the solution and stir for 5 minutes.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
References
Technical Support Center: Overcoming 10-Deacetylyunnanxane Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 10-Deacetylyunnanxane in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a natural diterpenoid compound belonging to the taxane (B156437) family. Like many other taxanes, it is a hydrophobic molecule, which results in poor solubility in water and aqueous buffer systems. This low solubility can lead to significant challenges in experimental settings, including precipitation, inaccurate concentration measurements, and reduced biological activity, ultimately affecting the reliability and reproducibility of results.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol. A stock solution in an organic solvent should be prepared first before diluting into an aqueous buffer.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What is happening?
This is a common issue known as "crashing out." When the concentrated organic stock solution is introduced to the aqueous buffer, the overall polarity of the solvent mixture increases dramatically.[2] The hydrophobic this compound is no longer soluble in this high-water-content environment and therefore precipitates out of the solution.
Q4: How does pH affect the solubility and stability of this compound?
For taxanes, pH is a critical factor for stability. Studies on related taxanes have shown that they are most stable in a slightly acidic environment, around pH 4-5.[3] In more alkaline or strongly acidic conditions, taxanes can undergo degradation through hydrolysis of ester groups or cleavage of the oxetane (B1205548) ring.[3] While pH may not dramatically increase the solubility of this non-ionizable compound, maintaining an optimal pH is crucial for preventing chemical degradation during your experiments.
Q5: What are some common strategies to enhance the solubility of this compound in aqueous buffers?
Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds like this compound:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, in the final aqueous solution at a low concentration (typically <1%) can help maintain solubility.[4][5]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[6][7][8][9] They can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing its solubility.[6][7][10]
-
Formulation as a Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve its dissolution rate.[11]
Troubleshooting Guide
Problem 1: My this compound precipitates immediately upon dilution into my aqueous buffer.
| Possible Cause | Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the final aqueous buffer composition. Solution: Decrease the final working concentration. If a higher concentration is essential, you will need to employ a solubilization technique. |
| High Percentage of Organic Co-solvent | The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is too high, which can cause the compound to precipitate or affect the stability of your buffer components. Solution: Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays.[1] Prepare intermediate dilutions in the organic solvent first before the final dilution into the aqueous buffer. |
| Improper Mixing Technique | Adding the aqueous buffer directly to the small volume of the concentrated stock solution can create localized areas of high drug concentration, leading to immediate precipitation. Solution: Always add the stock solution dropwise into the vortexing aqueous buffer. This ensures rapid and uniform dispersion.[1] |
Problem 2: The prepared working solution of this compound is cloudy or contains visible particulates.
| Possible Cause | Solution |
| Formation of Micro-precipitates | Even if not immediately visible, small aggregates or micro-precipitates may have formed. Solution: Briefly sonicate the final working solution in a water bath sonicator. This can help to break up small aggregates and clarify the solution.[2] |
| Low-Quality Solvents or Buffers | The use of old or low-purity solvents and buffers can introduce impurities that affect solubility. Solution: Always use fresh, anhydrous, high-purity organic solvents for your stock solution and sterile, filtered buffers for your working solutions. |
Problem 3: I am observing a loss of this compound activity in my experiments, even though the solution appears clear.
| Possible Cause | Solution |
| Adsorption to Plastics | Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates), which reduces the effective concentration of the compound in your solution.[1] Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before the final transfer can also help to mitigate this issue. |
| Degradation of the Compound | As a taxane, this compound may be unstable in your experimental conditions (e.g., non-optimal pH, prolonged exposure to elevated temperatures). Solution: Ensure the pH of your aqueous buffer is within the optimal range for taxane stability (around pH 4-5).[3] Prepare fresh working solutions for each experiment and avoid prolonged storage of diluted aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath (5-10 minutes) can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, low-adhesion tubes
Procedure:
-
Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This helps to avoid issues with very small volumes and reduces the risk of precipitation.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer while vortexing, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, continue to vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
Data Presentation
The following table provides illustrative data on the potential increase in aqueous solubility of a hydrophobic compound like this compound using different solubilization methods. Note: This is hypothetical data for comparative purposes.
| Solubilization Method | Aqueous Buffer | Co-solvent/Excipient | Achievable Concentration (µM) | Final Co-solvent Conc. (%) |
| None (Direct Dilution) | PBS, pH 7.4 | DMSO | < 1 | 0.1 |
| Co-solvent | PBS, pH 7.4 | DMSO | 10 | 1.0 |
| Surfactant | PBS, pH 7.4 | 0.1% Tween® 80 | 50 | 0.1 (DMSO) |
| Cyclodextrin | PBS, pH 7.4 | 2% HP-β-CD | 100 | 0.1 (DMSO) |
Visualizations
Experimental Workflow for Troubleshooting Solubility
Caption: Workflow for addressing solubility issues.
Hypothetical Signaling Pathway for Taxane-like Compounds
Caption: Taxane mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
Technical Support Center: Optimizing 10-Deacetyl-yunnanxane Dosage for In Vitro Studies
Disclaimer: Direct experimental data for 10-Deacetyl-yunnanxane is limited in publicly available literature. The following guidance is based on studies of structurally related taxane (B156437) diterpenoids isolated from Taxus yunnanensis and general principles of in vitro pharmacology. Researchers should use this information as a starting point and perform careful dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for 10-Deacetyl-yunnanxane in in vitro studies?
A starting point for dose-finding experiments with novel taxane diterpenoids can be guided by the known activities of similar compounds. For instance, other taxanes isolated from Taxus yunnanensis have shown cytotoxic effects in the low micromolar range. Baccatin VIII, a related taxane diterpenoid, exhibited IC50 values of 3.44 μM in HL-60 cells and 9.67 μM in MCF-7 cells.[1] Therefore, a preliminary screening range of 0.1 µM to 50 µM is a reasonable starting point for most cancer cell lines.
Q2: How can I determine the optimal dosage of 10-Deacetyl-yunnanxane for my specific cell line?
The optimal dosage is cell-line dependent and should be determined empirically. A standard approach is to perform a dose-response curve using a cell viability assay, such as the MTT or SRB assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is a common metric for compound potency. It is advisable to test a broad range of concentrations initially (e.g., logarithmic dilutions from 0.01 µM to 100 µM) and then narrow down the range to accurately determine the IC50.
Q3: What is the expected mechanism of action for 10-Deacetyl-yunnanxane?
While the specific mechanism for 10-Deacetyl-yunnanxane is not fully characterized, taxane diterpenoids typically function as microtubule-stabilizing agents. This disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).
Q4: How long should I incubate my cells with 10-Deacetyl-yunnanxane?
Incubation times can vary depending on the cell line and the endpoint being measured. For cell viability assays, a 48 to 72-hour incubation is common to allow for sufficient time for the compound to exert its anti-proliferative effects. For mechanism-of-action studies, such as cell cycle analysis or apoptosis assays, shorter incubation times (e.g., 12, 24, or 48 hours) may be more appropriate to capture earlier cellular events.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Compound precipitation in media, degradation of the compound, or inconsistent cell seeding density. | Ensure complete solubilization of 10-Deacetyl-yunnanxane in a suitable solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment. Minimize exposure of stock solutions to light and store at the recommended temperature. Standardize cell seeding protocols to ensure consistent cell numbers across experiments. |
| No significant cytotoxic effect observed even at high concentrations. | The cell line may be resistant to taxane-like compounds. The compound may have low potency in the chosen cell line. | Consider using a positive control, such as Paclitaxel, to confirm the sensitivity of your cell line to microtubule-targeting agents. If resistance is suspected, you may need to screen different cell lines. |
| Inconsistent results in apoptosis or cell cycle assays. | Sub-optimal incubation time or compound concentration. Asynchronized cell population. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the desired effect. Use a concentration that is known to be effective from your dose-response studies (e.g., IC50 or 2x IC50). For cell cycle analysis, consider synchronizing the cells before treatment. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a related taxane diterpenoid, Baccatin VIII, isolated from Taxus yunnanensis. This data can serve as a reference for estimating the potential effective concentration range of 10-Deacetyl-yunnanxane.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Baccatin VIII | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 3.44 | [1] |
| Baccatin VIII | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | 9.67 | [1] |
| Baccatin VIII | SMMC-7721 (Human hepatoma) | Cytotoxicity | >10 | [1] |
| Baccatin VIII | A-549 (Human lung carcinoma) | Cytotoxicity | >10 | [1] |
| Baccatin VIII | SW480 (Human colon adenocarcinoma) | Cytotoxicity | >10 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 10-Deacetyl-yunnanxane in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with 10-Deacetyl-yunnanxane at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 12, 24, or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with 10-Deacetyl-yunnanxane as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Caption: Experimental workflow for optimizing 10-Deacetyl-yunnanxane dosage.
Caption: Hypothetical signaling pathway for taxane-induced apoptosis.
References
troubleshooting inconsistent results in 10-Deacetylyunnanxane experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Deacetylyunnanxane. Due to the limited specific experimental data available for this compound, this guidance is primarily based on the well-established principles of working with taxane (B156437) compounds and other natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other taxanes?
This compound is a taxane diterpenoid, a class of natural products known for their cytotoxic properties. While related to more commonly studied taxanes like paclitaxel (B517696) and docetaxel, it is a distinct chemical entity with the CAS number 1333323-17-3 and molecular formula C29H44O8. Its specific biological activities and experimental behaviors are not as extensively documented as other members of the taxane family.
Q2: What is the expected mechanism of action for this compound?
Based on the known mechanism of other taxanes, this compound is presumed to act as a microtubule-stabilizing agent. This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
Due to the typically poor water solubility of taxanes, a stock solution of this compound should be prepared in an organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3][4][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO, which can then be serially diluted in cell culture medium for your experiments. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
Q4: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
Inconsistent IC50 values are a common challenge in natural product research and can arise from several factors:
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Compound Solubility and Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. This reduces the effective concentration of the compound in contact with the cells.
-
Compound Stability: The stability of this compound in culture medium over the course of the experiment (e.g., 24, 48, or 72 hours) may be a factor. Degradation can lead to a loss of activity.
-
Cell-Based Assay Interference: The inherent properties of this compound (e.g., color, antioxidant activity) might interfere with certain cytotoxicity assays, such as those based on tetrazolium salts (e.g., MTT).[7][8]
-
Cell Line Variability: The passage number and health of the cells can significantly impact their response to cytotoxic agents.[9]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Culture Medium
-
Symptom: Visible precipitate in the wells of the culture plate, especially at higher concentrations. Inconsistent results in dose-response experiments.
-
Troubleshooting Steps:
-
Optimize Stock Solution Preparation: Ensure the compound is fully dissolved in the DMSO stock solution. Gentle warming or vortexing may aid dissolution.
-
Reduce Final DMSO Concentration: While preparing working solutions, ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).
-
Use a Co-solvent: In some cases, a small percentage of a co-solvent like ethanol (B145695) or the use of solubilizing agents such as Tween 80 may improve solubility in the final medium.[2] However, appropriate vehicle controls are crucial.
-
Visual Inspection: Always visually inspect your treatment solutions and the wells of your assay plates under a microscope for any signs of precipitation.
-
Pre-warm Medium: Adding the compound to pre-warmed culture medium can sometimes help maintain solubility.
-
Issue 2: Interference with Cytotoxicity Assays
-
Symptom: High background signal in MTT or XTT assays, or a lack of correlation between different cytotoxicity assays (e.g., MTT vs. LDH release).[8]
-
Troubleshooting Steps:
-
Include Proper Controls: Run a "compound only" control (compound in medium without cells) to check for direct reduction of the assay reagent or color interference.
-
Use an Alternative Assay: If interference is suspected with a metabolic assay like MTT, switch to a different type of assay that measures a different aspect of cell death. Good alternatives include:
-
LDH Release Assay: Measures membrane integrity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measures the amount of ATP as an indicator of viable cells.
-
Dye Exclusion Assays (e.g., Trypan Blue): A direct measure of cell viability.[9]
-
-
Validate with Multiple Assays: It is good practice to confirm cytotoxicity results with at least two different assay methods that rely on different principles.
-
Data Presentation
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MCF-7 | e.g., MTT | e.g., 48 | e.g., To be determined | e.g., High background observed |
| e.g., MCF-7 | e.g., LDH | e.g., 48 | e.g., To be determined | e.g., Consistent dose-response |
| e.g., A549 | e.g., MTT | e.g., 72 | e.g., To be determined | |
| e.g., A549 | e.g., ATP-based | e.g., 72 | e.g., To be determined |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Stock Solution Preparation:
-
Accurately weigh out a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups and the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: General signaling pathway for taxane-induced cytotoxicity.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 10-Deacetyl-yunnanxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 10-Deacetyl-yunnanxane during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 10-Deacetyl-yunnanxane?
A1: Based on the behavior of related taxanes, the primary factors contributing to the degradation of 10-Deacetyl-yunnanxane are likely to be:
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pH: Both acidic and basic conditions can catalyze degradation. Basic conditions are known to promote hydrolysis of ester groups and epimerization.[1][2] Acidic conditions can lead to cleavage of the oxetane (B1205548) ring.[3]
-
Temperature: Elevated temperatures accelerate the rates of chemical degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.[4]
-
Inappropriate Solvents: The choice of solvent can significantly impact stability. Protic solvents, especially in non-pH-controlled environments, can facilitate hydrolysis.
Q2: What are the recommended storage conditions for solid 10-Deacetyl-yunnanxane?
A2: For solid (lyophilized powder) 10-Deacetyl-yunnanxane, the following storage conditions are recommended based on general practices for taxanes:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or 20-25°C (Controlled Room Temperature)[5] | Minimizes thermal degradation. |
| Light | Protect from light (Store in amber vials or in the dark)[5] | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) if possible. | Minimizes oxidation. |
| Container | Tightly sealed vials to prevent moisture uptake. | Moisture can promote hydrolysis. |
Q3: How should I store solutions of 10-Deacetyl-yunnanxane?
A3: Solutions are generally less stable than the solid form. The stability of 10-Deacetyl-yunnanxane in solution is highly dependent on the solvent, pH, and temperature. For short-term storage, it is advisable to keep solutions at 2-8°C. For longer-term storage, freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized. The optimal pH for the stability of taxanes in aqueous solutions is around pH 4.[3]
Q4: What are the likely degradation products of 10-Deacetyl-yunnanxane?
A4: The degradation of 10-Deacetyl-yunnanxane is expected to follow pathways similar to other taxanes. The table below summarizes potential degradation products:
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis (Base-catalyzed) | Cleavage of the side chain; further hydrolysis of other ester groups.[2] |
| Epimerization (Base-catalyzed) | Formation of the C7-epimer.[1][6] |
| Acid-catalyzed Degradation | Cleavage of the oxetane ring, dehydration.[3] |
| Oxidation | Formation of various oxidation products. |
| Photodegradation | Isomers and other photolytic products.[4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of purity or appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation due to improper storage conditions (temperature, light, pH). | 1. Review storage conditions against the recommendations. 2. Perform a forced degradation study to identify potential degradation products. 3. Use a validated stability-indicating analytical method for purity assessment. |
| Precipitation observed in a stored solution. | Poor solubility of the compound in the chosen solvent at the storage temperature. Physical instability. | 1. Consider using a different solvent system or a co-solvent. 2. Evaluate the effect of concentration on stability. 3. For aqueous solutions, ensure the pH is within the optimal stability range (around pH 4 for taxanes). |
| Inconsistent experimental results using the same batch of 10-Deacetyl-yunnanxane. | Degradation of the compound after preparation in solution. Inconsistent handling procedures. | 1. Prepare solutions fresh before each experiment. 2. If short-term storage is necessary, store solutions at 2-8°C and protect from light. 3. Standardize solution preparation and handling protocols. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for 10-Deacetyl-yunnanxane
This protocol outlines a general method that can be adapted to monitor the stability of 10-Deacetyl-yunnanxane. Method development and validation are crucial for accurate stability assessment.
-
Objective: To separate 10-Deacetyl-yunnanxane from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for taxanes. The gradient can be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of 10-Deacetyl-yunnanxane (typically around 227-230 nm for taxanes).
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Procedure:
-
Prepare a standard solution of 10-Deacetyl-yunnanxane of known concentration.
-
Prepare samples of the stored material.
-
Inject the standard and samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the main compound.
-
Quantify the amount of 10-Deacetyl-yunnanxane remaining and the percentage of degradation products.
-
Visualizations
Caption: Plausible degradation pathways for 10-Deacetyl-yunnanxane.
Caption: General experimental workflow for stability testing.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cell Line Resistance to 10-Deacetyl-yunnanxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 10-Deacetyl-yunnanxane, a member of the taxane (B156437) family of chemotherapeutic agents. The information provided is based on established knowledge of taxane resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to 10-Deacetyl-yunnanxane treatment over time. What could be the cause?
A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to chemotherapeutic agents. The primary causes are often multifactorial and can include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1]
-
Altered Microtubule Dynamics: Mutations or changes in the expression of β-tubulin isotypes can prevent the drug from effectively binding to its target and stabilizing microtubules.
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Upregulation of Pro-Survival Pathways: Activation of signaling pathways like PI3K/Akt and MAPK can promote cell survival and override the apoptotic signals induced by the drug.[2][3]
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Downregulation of Pro-Apoptotic Pathways: Decreased expression of proteins involved in programmed cell death can make cells more resistant to the cytotoxic effects of the treatment.[1]
Q2: I am observing significant variability in the IC50 value of 10-Deacetyl-yunnanxane in my experiments. What are the potential reasons?
A2: Variability in the half-maximal inhibitory concentration (IC50) can stem from several experimental factors:
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Cell Culture Conditions: Ensure consistency in cell density at the time of seeding, passage number, and media composition.[4][5] Different growth phases of cells can exhibit varied drug sensitivity.
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Drug Preparation and Storage: Prepare fresh dilutions of 10-Deacetyl-yunnanxane for each experiment from a validated stock solution. Improper storage can lead to degradation of the compound.
-
Assay-Specific Parameters: The duration of drug exposure and the type of cell viability assay used (e.g., MTT, CCK-8) can influence the calculated IC50 value.
Q3: Can I use 10-Deacetyl-yunnanxane in combination with other drugs to overcome resistance?
A3: Yes, combination therapy is a common strategy to combat drug resistance. Combining 10-Deacetyl-yunnanxane with inhibitors of drug efflux pumps (e.g., verapamil (B1683045) to inhibit MDR1) or with inhibitors of pro-survival signaling pathways may restore sensitivity.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After Treatment
| Possible Cause | Troubleshooting Steps |
| Development of Drug Resistance | 1. Confirm resistance by comparing the IC50 value to that of the parental, sensitive cell line. An increase of more than three-fold is generally considered indicative of resistance.[5] 2. Perform molecular analyses to investigate resistance mechanisms (e.g., Western blot for MDR1 expression, sequencing of tubulin genes). |
| Incorrect Drug Concentration | 1. Verify the calculations for your drug dilutions. 2. Check the expiration date and storage conditions of the 10-Deacetyl-yunnanxane stock solution. |
| Suboptimal Cell Culture Conditions | 1. Ensure cells are in the logarithmic growth phase during the experiment.[5] 2. Standardize seeding density and incubation times. |
Issue 2: Inconsistent Results Between Replicate Experiments
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Cell Clumping | 1. Ensure a single-cell suspension is achieved after trypsinization. 2. Gently rock the plate after seeding to ensure even cell distribution.[5] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using CCK-8 Assay
This protocol outlines the steps to determine the concentration of 10-Deacetyl-yunnanxane that inhibits cell growth by 50%.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium[4]
-
10-Deacetyl-yunnanxane
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and seed them at a density of 1.0 × 10⁴ cells/well in 99 µL of complete medium in a 96-well plate.[6]
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of 10 mM 10-Deacetyl-yunnanxane in DMSO.
-
Perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 0.1 µM to 1280 µM).[6] Ensure the final DMSO concentration in the wells does not exceed 1%.[6]
-
Add 1 µL of each drug dilution to the corresponding wells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Development of a 10-Deacetyl-yunnanxane Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[6]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
10-Deacetyl-yunnanxane
-
Culture flasks/dishes
Procedure:
-
Initial Sensitivity Assessment:
-
Determine the initial IC50 value of the parental cell line for 10-Deacetyl-yunnanxane as described in Protocol 1.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing 10-Deacetyl-yunnanxane at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).[7]
-
-
Stepwise Increase in Drug Concentration:
-
When the cells reach 80% confluency, passage them and gradually increase the drug concentration (e.g., to 2x, 5x, 10x the initial IC20).[7]
-
Maintain the cells at each concentration for 2-3 passages.[7] If significant cell death (>50%) occurs, revert to the previous lower concentration until the cells adapt.[7]
-
-
Establishment of a Stable Resistant Line:
-
Characterization of the Resistant Line:
-
Periodically determine the IC50 of the resistant cell line to confirm the level of resistance.
-
The Resistance Index (RI) can be calculated as: RI = IC50 of resistant cells / IC50 of parental cells. An RI ≥ 5 indicates the successful establishment of a resistant cell line.[7]
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Cryopreserve aliquots of the resistant cell line at different passages.
-
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to taxane resistance.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell line information [protocols.io]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
minimizing off-target effects of 10-Deacetylyunnanxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 10-Deacetyl-yunnanxane, a novel taxane (B156437) diterpenoid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 10-Deacetyl-yunnanxane and what is its primary mechanism of action?
10-Deacetyl-yunnanxane is a natural diterpenoid compound isolated from plants of the Taxus genus.[1] As a member of the taxane family, its primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[2][3]
Q2: What are the potential off-target effects of 10-Deacetyl-yunnanxane?
While specific off-target effects of 10-Deacetyl-yunnanxane are not extensively documented in publicly available literature, taxanes as a class are known to exhibit certain off-target activities and toxicities. These can include neurotoxicity, myelosuppression, and hypersensitivity reactions.[2][4] Off-target effects can arise from interactions with other cellular proteins, including various kinases, or by triggering unintended signaling pathways. It is crucial for researchers to empirically determine the off-target profile of 10-Deacetyl-yunnanxane in their specific experimental models.
Q3: How can I minimize the off-target effects of 10-Deacetyl-yunnanxane in my experiments?
Minimizing off-target effects is critical for obtaining reliable and translatable results. Key strategies include:
-
Dose-Response Optimization: Use the lowest concentration of 10-Deacetyl-yunnanxane that elicits the desired on-target effect.
-
Use of Control Compounds: Include both positive (e.g., paclitaxel) and negative controls in your experiments to differentiate specific from non-specific effects.
-
Orthogonal Approaches: Confirm key findings using alternative methods to modulate the target, such as siRNA or CRISPR-Cas9 to knockdown a putative target.
-
Targeted Delivery Systems: For in vivo studies, consider nanoformulations or antibody-drug conjugates to increase the concentration of the compound at the target site and reduce systemic exposure.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity at low concentrations | Off-target effects; poor solubility leading to precipitation and non-specific cytotoxicity. | Perform a thorough dose-response curve to determine the therapeutic window. Ensure proper solubilization of the compound (see Formulation FAQ). |
| Inconsistent results between experiments | Compound instability; variability in cell culture conditions. | Prepare fresh stock solutions of 10-Deacetyl-yunnanxane regularly. Standardize cell seeding densities and treatment times. |
| Discrepancy between in vitro and in vivo results | Poor bioavailability; rapid metabolism; significant off-target effects in a complex biological system. | Conduct pharmacokinetic studies to assess compound stability and distribution. Perform in-depth off-target screening (e.g., kinase profiling). |
| Unexpected changes in cell signaling pathways | Off-target kinase inhibition or activation. | Profile 10-Deacetyl-yunnanxane against a broad panel of kinases. Validate findings with specific inhibitors for the identified off-target kinases. |
Quantitative Data Summary
Given the limited publicly available data for 10-Deacetyl-yunnanxane, the following tables provide an illustrative example of how to structure and present quantitative data once obtained from the recommended experimental protocols.
Table 1: Illustrative Cytotoxicity Profile of 10-Deacetyl-yunnanxane
| Cell Line | IC50 (nM) |
| MCF-7 (Breast Cancer) | [To be determined] |
| A549 (Lung Cancer) | [To be determined] |
| HCT116 (Colon Cancer) | [To be determined] |
| HEK293 (Non-cancerous) | [To be determined] |
Table 2: Illustrative Kinase Selectivity Profile of 10-Deacetyl-yunnanxane (at 1 µM)
| Kinase | % Inhibition |
| On-Target (Tubulin Polymerization) | [To be determined] |
| Off-Target Kinase A | [To be determined] |
| Off-Target Kinase B | [To be determined] |
| Off-Target Kinase C | [To be determined] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the on-target effect of 10-Deacetyl-yunnanxane on microtubule formation.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)
-
10-Deacetyl-yunnanxane stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (B1683961) (negative control)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare serial dilutions of 10-Deacetyl-yunnanxane, paclitaxel, and nocodazole in assay buffer.
-
On ice, add tubulin protein to a pre-chilled 96-well plate.
-
Add the diluted compounds to the respective wells.
-
Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves. An increase in the rate and extent of polymerization compared to the vehicle control indicates a microtubule-stabilizing effect.
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of 10-Deacetyl-yunnanxane on cultured cells.
Materials:
-
Cancer and non-cancerous cell lines
-
Cell culture medium and supplements
-
10-Deacetyl-yunnanxane stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of 10-Deacetyl-yunnanxane for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Kinase Inhibitor Profiling
This protocol outlines a general approach to screen 10-Deacetyl-yunnanxane against a panel of kinases to identify potential off-targets.
Materials:
-
Kinase profiling service or a commercial kinase assay kit (e.g., ADP-Glo™)
-
10-Deacetyl-yunnanxane
-
ATP
-
Kinase-specific substrates
Procedure:
-
Submit 10-Deacetyl-yunnanxane to a kinase profiling service or follow the manufacturer's protocol for the chosen assay kit.
-
Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Results are usually expressed as the percentage of inhibition relative to a control.
-
Follow up on significant "hits" by determining the IC50 value for the compound against those specific kinases.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
- 5. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 10-Deacetyl-yunnanxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-Deacetyl-yunnanxane (10-DAB III), a key intermediate in the synthesis of paclitaxel (B517696) and docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 10-Deacetyl-yunnanxane extraction?
A1: The most common starting materials are the needles and bark of various yew tree species (Taxus sp.).[1][2] Species such as Taxus baccata, Taxus yunnanensis, and Taxus canadensis are frequently used.[1][3]
Q2: What are the primary extraction solvents used for 10-Deacetyl-yunnanxane?
A2: Alcohols, such as methanol (B129727) and ethanol, often in aqueous solutions, are the most common solvents for the initial extraction from the plant biomass.[1][2][3][4][5] Other solvents like acetone (B3395972) have also been reported.[3]
Q3: What are the key challenges in the purification of 10-Deacetyl-yunnanxane?
A3: The main challenges include separating 10-DAB III from a complex mixture of other taxanes, including paclitaxel, which have similar structures.[2] Other challenges involve low yields, the large volumes of organic solvents required, and the high cost of purification, which can be addressed by simplifying the purification process.[3][5]
Q4: Which chromatographic techniques are most effective for purifying 10-Deacetyl-yunnanxane?
A4: A combination of normal-phase and reversed-phase chromatography is often employed to achieve high purity.[3][6] Techniques like Centrifugal Partition Chromatography (CPC) have also been shown to be efficient and cost-effective.[7][8] Preparative High-Performance Liquid Chromatography (HPLC) is also a powerful tool for final purification steps.[1][9]
Q5: How can the purity of 10-Deacetyl-yunnanxane be assessed?
A5: The purity of 10-DAB III is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection (commonly at 227 nm).[1][9] Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for more detailed characterization and structural confirmation.[1][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction from plant material. | - Increase extraction time and/or temperature (e.g., 40°C water bath).[3]- Perform multiple extraction cycles (e.g., three extractions with 50% methanol).[3]- Ensure the plant material is finely pulverized to increase surface area.[2] |
| Poor Separation of 10-DAB III from other Taxanes | Inappropriate stationary or mobile phase in chromatography. | - Employ a two-stage chromatographic approach, combining normal-phase and reversed-phase chromatography.[3][6]- For reversed-phase HPLC, a C18 column is commonly used with a methanol-water mobile phase.[1][9]- Consider Centrifugal Partition Chromatography (CPC) with solvent systems like MEK/water or MTBE/acetone/water for improved selectivity.[7] |
| Presence of Impurities in the Final Product | Incomplete removal of pigments and other interfering compounds. | - Include a liquid-liquid partitioning step after initial extraction (e.g., with dichloromethane (B109758) or ethyl acetate).[1][10]- Perform a precipitation step using a non-polar solvent like hexane (B92381) to remove non-polar impurities.[1][9]- Recrystallization of the final product from a suitable solvent (e.g., methanol) can significantly improve purity.[2][10] |
| High Solvent Consumption and Cost | Multiple chromatographic steps and large solvent volumes. | - Optimize the chromatographic method to reduce the number of steps.- Explore more efficient techniques like Centrifugal Partition Chromatography (CPC) which can have lower solvent consumption.[8]- Implement solvent recovery and recycling systems where possible.[3] |
| Product Instability or Degradation | Exposure to harsh pH or temperature conditions. | - Maintain a controlled temperature during extraction and concentration steps (e.g., 40-45°C).[3][4]- Avoid strong acids or bases during the purification process. |
Quantitative Data Summary
Table 1: Comparison of Extraction and Purification Methods for 10-Deacetyl-yunnanxane
| Starting Material | Extraction Solvent | Purification Method | Purity (%) | Yield (%) | Reference |
| Taxus baccata | 50% Methanol | Normal & Reversed-Phase Chromatography | >99.5 | Not Reported | [6] |
| Taxus canadensis | 70% Acetone | Polystyrene-divinylbenzene Chromatography, Crystallization | 99.61 | 78 | [3] |
| Taxus yunnanensis | 65% Ethanol | Polystyrene-divinylbenzene Chromatography, Crystallization | 99.55 | 76 | [3] |
| Taxus baccata | Methanol | Preparative HPLC (C18) | 99.72 ± 0.18 | ~90 (recovery) | [1][9] |
| 60% Purity Sample | Not Applicable | Centrifugal Partition Chromatography (CPC) | >99 | Not Reported | [7] |
Experimental Protocols
General Extraction and Partitioning Protocol
This protocol describes a common method for obtaining a crude taxoid extract enriched with 10-Deacetyl-yunnanxane.
-
Extraction:
-
Pulverize dried plant material (e.g., needles and bark of Taxus species).[2]
-
Suspend the pulverized material in an aqueous alcohol solution (e.g., 50-70% methanol or ethanol).[1][3]
-
Stir the mixture at a controlled temperature (e.g., 40°C) for several hours (e.g., 8 hours).[3]
-
Filter the mixture to separate the liquid extract from the solid biomass.
-
Repeat the extraction process on the solid residue two more times to maximize the yield.[3]
-
Combine the liquid extracts.
-
-
Solvent Removal and Partitioning:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature of approximately 45°C.[4]
-
Resuspend the resulting aqueous residue in water.
-
Perform a liquid-liquid extraction using a non-polar solvent like n-hexane to remove non-polar impurities, and discard the hexane phase.[4]
-
Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxoids.[1][10]
-
Collect the organic phase containing the taxoids.
-
-
Precipitation:
-
Concentrate the organic phase to a smaller volume.
-
Add a non-polar solvent like hexane to precipitate the crude taxoid mixture.[1]
-
Collect the precipitate by filtration and dry it under a vacuum.
-
Chromatographic Purification Protocol (Preparative HPLC)
This protocol outlines a general procedure for purifying 10-Deacetyl-yunnanxane from the crude taxoid extract using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude taxoid precipitate in the mobile phase to be used for HPLC.
-
Filter the solution through a 0.45 µm membrane filter before injection.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm).[1][9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[1]
-
Flow Rate: A typical flow rate for a preparative column of this size would be around 10 mL/min.[1][9]
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the elution time of 10-Deacetyl-yunnanxane.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions.
-
-
Final Product Preparation:
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
The resulting solid can be further purified by recrystallization if necessary.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of 10-Deacetyl-yunnanxane.
Caption: Troubleshooting logic for addressing low purity issues in 10-Deacetyl-yunnanxane purification.
References
- 1. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6124482A - Process for isolation of 10-deacetyl baccatin-III - Google Patents [patents.google.com]
- 3. Method for separating and purifying 10-deacetyl Baccatins III - Eureka | Patsnap [eureka.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 6. CN101045718A - Method for separating and purifying 10-deacetyl Baccatins III - Google Patents [patents.google.com]
- 7. WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
- 8. EP3386957B1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
- 9. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles and endophytes of Taxus baccata by preparative HPLC, UHPLC Mass spectrometry and NMR. | Semantic Scholar [semanticscholar.org]
- 10. CN1903849A - Method of extracting and separating 10-deacetyl bakadin III from European yew branches and leaves - Google Patents [patents.google.com]
Technical Support Center: 10-Deacetylyunnanxane Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments involving 10-Deacetylyunnanxane.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a fundamental tool in pharmacology used to characterize the relationship between the concentration (dose) of a drug like this compound and its observed effect (response) on a biological system, such as a cancer cell line.[1][2] This analysis is crucial for determining key parameters like the EC50/IC50 (the concentration at which 50% of the maximal effect or inhibition is observed), efficacy (maximum possible effect), and potency (the amount of drug needed to produce a given effect).[1][2] These parameters are essential for comparing the activity of this compound with other compounds and for guiding further preclinical and clinical development.
Q2: What are the critical parameters to derive from a dose-response curve for this compound?
The primary parameters obtained from a dose-response curve are summarized in the table below. These are typically calculated using non-linear regression analysis with a sigmoidal curve fit (e.g., four-parameter logistic model).[1]
| Parameter | Description | Importance for this compound |
| IC50/EC50 | The concentration of this compound that elicits 50% of the maximal inhibitory or stimulatory response. | A primary measure of the compound's potency. Lower IC50/EC50 values indicate higher potency.[1][3] |
| Hill Slope (HS) | Describes the steepness of the curve. A Hill Slope of 1 indicates a standard dose-response relationship. A value >1 suggests cooperativity, while a value <1 may indicate negative cooperativity or complex biological interactions.[1][4] | Provides insight into the mechanism of action. Unusually shallow curves (low HS) might suggest cell-to-cell variability in response or engagement of multiple targets.[4] |
| Emax / Top Plateau | The maximum effect observed at high concentrations of this compound. | Indicates the efficacy of the compound. It represents the maximal biological response the compound can produce under the experimental conditions. |
| Bottom Plateau | The minimal response observed at low or zero concentrations of this compound. | Represents the baseline response of the biological system in the absence of the compound. |
| Area Under the Curve (AUC) | The integral of the dose-response curve, providing a single value that accounts for both potency and efficacy. | Offers a comprehensive measure of the overall activity of this compound across the tested concentration range.[4] |
Q3: What is a suitable starting concentration range for testing this compound?
For a novel compound like this compound, a broad concentration range is recommended for initial screening to capture the full dynamic range of the dose-response curve. A common strategy is to use a logarithmic or semi-logarithmic dilution series. Given its classification as a diterpenoid isolated from Taxus species, its activity could be in the nanomolar to micromolar range, similar to other taxanes.
| Experiment Type | Recommended Starting Range | Dilution Series |
| Initial Screening | 1 nM to 100 µM | 10-point, 3-fold or 5-fold serial dilutions |
| IC50 Refinement | Centered around the estimated IC50 from screening | 8- to 12-point, 2-fold serial dilutions |
Troubleshooting Guide
Q1: My dose-response curve for this compound is flat or looks like a straight line. What could be the problem?
A flat or linear dose-response curve suggests that the cells are not responding to the compound within the tested concentration range.[3][5]
-
Possible Causes:
-
Incorrect Concentration Range: The selected dose range may be too low to elicit a response or too high, causing maximum effect at all concentrations.
-
Compound Insolubility: this compound may be precipitating out of the culture medium at higher concentrations.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action.
-
Inactive Compound: The compound may have degraded or was not properly synthesized.
-
Assay Interference: The compound may interfere with the assay readout (e.g., colorimetric or fluorescent signal).
-
-
Solutions:
-
Widen the Concentration Range: Test a much broader range of concentrations, for example, from picomolar to high micromolar.[3]
-
Check Solubility: Visually inspect the wells for precipitation. Use a solvent like DMSO at a final concentration that does not affect cell viability (typically <0.5%).
-
Use a Sensitive Cell Line: Test this compound on a panel of different cell lines, including those known to be sensitive to taxane-like drugs.
-
Verify Compound Integrity: Confirm the identity and purity of the compound using analytical methods.
-
Run Assay Controls: Include controls to test for any interference between the compound and the assay reagents.
-
Q2: I am observing high variability between replicate experiments. How can I improve the consistency of my results?
High variability can obscure the true dose-response relationship and lead to unreliable IC50 values.[3]
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Pipetting Errors: Inaccurate serial dilutions or reagent additions.
-
Edge Effects: Cells in the outer wells of a microplate behaving differently due to evaporation.
-
Compound Instability: The compound may be unstable in the assay medium over the incubation period.[3]
-
Biological Variation: Natural fluctuations in cell response.
-
-
Solutions:
-
Automate or Standardize Cell Seeding: Use an automated cell counter and ensure a homogenous cell suspension.
-
Calibrate Pipettes: Regularly calibrate pipettes and use reverse pipetting for viscous solutions.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile medium or PBS. Ensure proper humidification during incubation.
-
Assess Compound Stability: If stability is a concern, consider shorter incubation times or preparing fresh dilutions for each experiment.[3]
-
Increase Replicates: Increase the number of technical and biological replicates to improve statistical power.
-
Q3: The Hill Slope of my curve is very shallow (<<1) or very steep (>>1). What does this signify?
The Hill Slope provides insights into the binding dynamics of this compound.[1]
-
Shallow Slope (HS < 1):
-
Interpretation: This may indicate negative cooperativity, multiple binding sites with different affinities, or significant cell-to-cell variability in response.[4] It can also be an artifact of compound insolubility or degradation.[3]
-
Action: Investigate potential causes of experimental artifacts. If the shallow slope is reproducible, it may point to a complex biological mechanism of action.[4]
-
-
Steep Slope (HS > 1):
-
Interpretation: This suggests positive cooperativity, where the binding of one molecule of this compound increases the affinity for subsequent molecules. It can also indicate a highly specific, switch-like biological response.
-
Action: Ensure the response is not an artifact of assay signal saturation. A very steep curve requires a denser concentration series around the IC50 to accurately define the curve.
-
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard method for assessing the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. For a 10-point, 3-fold dilution starting at 100 µM, the concentrations might be 100 µM, 33.3 µM, 11.1 µM, etc.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50, Hill Slope, and other parameters.[1]
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway for a cytotoxic agent leading to apoptosis.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 10-Deacetylyunnanxane and Paclitaxel Cytotoxicity: A Review of Available Data
A comprehensive, direct comparison of the cytotoxic effects of 10-Deacetylyunnanxane and the widely-used chemotherapeutic agent paclitaxel (B517696) is not currently possible due to a significant lack of publicly available scientific data on this compound. While extensive research documents the cytotoxic mechanisms and efficacy of paclitaxel against various cancer cell lines, this compound remains a largely uncharacterized compound in the scientific literature.
This guide will proceed by first detailing the well-established cytotoxic profile of paclitaxel, including its mechanism of action, quantitative data from various studies, and the experimental protocols used to generate this data. Subsequently, it will address the current knowledge gap regarding this compound.
Paclitaxel: A Potent Microtubule-Stabilizing Agent
Paclitaxel is a highly effective anticancer drug that exerts its cytotoxic effects by interfering with the normal function of microtubules. This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Mechanism of Action
Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization, a crucial process for dynamic cellular functions, particularly during mitosis. The stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis, disrupting the mitotic spindle and blocking cells in the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.
The apoptotic signaling induced by paclitaxel is complex and can involve multiple pathways. Key events include the phosphorylation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, which inactivates it, and the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway. Ultimately, these events converge on the activation of caspases, the executioner enzymes of apoptosis.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic activity of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of paclitaxel vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 2.5 - 10 | 24 - 72 |
| HeLa | Cervical Cancer | 5 - 20 | 24 |
| A549 | Lung Cancer | 10 - 50 | 48 |
| OVCAR-3 | Ovarian Cancer | 3 - 15 | 72 |
Note: The IC50 values presented are approximate ranges gathered from various studies and can vary based on specific experimental conditions.
Experimental Protocols for Cytotoxicity Assessment
The cytotoxicity of paclitaxel is commonly evaluated using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of paclitaxel (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.
Caption: A generalized workflow for the MTT cytotoxicity assay.
This compound: An Uncharted Territory
In stark contrast to paclitaxel, there is a notable absence of scientific literature detailing the cytotoxic properties of this compound. Searches of prominent scientific databases and chemical supplier information yield no experimental data regarding its mechanism of action, IC50 values against any cancer cell lines, or the signaling pathways it may affect.
The only available information identifies this compound as a diterpenoid natural product. Without any published research, it is impossible to:
-
Present any quantitative cytotoxicity data.
-
Describe its mechanism of action.
-
Provide any relevant experimental protocols for its assessment.
-
Create diagrams of its signaling pathways.
Conclusion
While paclitaxel is a well-characterized cytotoxic agent with a clearly defined mechanism of action and a wealth of supporting experimental data, this compound remains an unknown entity in the context of cancer research. The lack of available data on this compound prevents any meaningful comparison of its cytotoxic potential with that of paclitaxel. Further research, including initial in vitro screening against various cancer cell lines, is required to elucidate the potential bioactivity of this compound and to determine if it warrants further investigation as a potential therapeutic agent. Researchers and drug development professionals are encouraged to view this as an opportunity for novel discovery in the field of natural product-based anticancer drug development.
A Comparative Guide to the Efficacy of Docetaxel and an Outlook on 10-Deacetyl-yunnanxane
An Important Note on Data Availability: Direct comparative studies on the efficacy of 10-Deacetyl-yunnanxane and docetaxel (B913) are not available in the current body of scientific literature. While docetaxel is a well-established and extensively studied chemotherapeutic agent, 10-Deacetyl-yunnanxane is a less-characterized taxane (B156437) diterpenoid. Consequently, this guide provides a comprehensive overview of the established efficacy of docetaxel, supported by experimental data, and offers a perspective on the current state of research for 10-Deacetyl-yunnanxane.
Docetaxel: A Profile of a Potent Anti-Cancer Agent
Docetaxel is a widely used chemotherapeutic drug belonging to the taxane family.[1] Its efficacy in treating a variety of cancers, including breast, non-small cell lung, prostate, and gastric cancers, is well-documented.[2]
Mechanism of Action
Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics within the cell.[2] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2][3] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division.[1][3] The cell cycle is arrested at the G2/M phase, ultimately leading to apoptotic cell death.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Navigating the Uncharted Territory of 10-Deacetyl-yunnanxane's Bioactivity in Cancer Models
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of 10-Deacetyl-yunnanxane's bioactivity in cancer models. Despite a thorough search for experimental data, quantitative assessments, and mechanistic studies, no specific information on the anti-cancer properties of this particular compound could be retrieved. This lack of data prevents the creation of a detailed comparison guide as requested.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds are constantly seeking novel molecular entities with anti-cancer efficacy. While the broader class of yunnanxane (B1243522) and its derivatives may hold promise, the specific analogue, 10-Deacetyl-yunnanxane, remains an unexplored area in cancer research.
Our investigation aimed to collate and present data on its performance against various cancer models, including quantitative data in structured tables, detailed experimental protocols, and visualizations of its signaling pathways. However, the absence of primary research articles, clinical trial data, or any other form of scientific validation for 10-Deacetyl-yunnanxane's bioactivity makes it impossible to fulfill these requirements.
The scientific community has extensively studied other deacetylated compounds and natural products, demonstrating a wide range of anti-cancer activities and mechanisms of action. These studies often involve detailed experimental workflows, from initial in vitro cytotoxicity screenings in various cancer cell lines to in vivo studies in animal models, and further elucidation of the signaling pathways involved.
For a compound like 10-Deacetyl-yunnanxane to be validated, a typical research workflow would involve:
Caption: A typical experimental workflow for validating the bioactivity of a novel anti-cancer compound.
Furthermore, understanding the molecular mechanism would involve investigating its effect on key cancer-related signaling pathways, such as:
Caption: An overview of key signaling pathways often investigated in cancer drug discovery.
Until research is conducted and published on 10-Deacetyl-yunnanxane, a comprehensive and objective comparison guide on its bioactivity in different cancer models cannot be provided. The scientific community awaits foundational studies to elucidate the potential of this compound in the field of oncology.
comparative analysis of 10-Deacetylyunnanxane with other taxanes
A comprehensive evaluation of the cytotoxic profiles of taxane-based chemotherapeutic agents, with a focus on Paclitaxel and Docetaxel as benchmarks for the analysis of novel compounds like 10-Deacetyl-yunnanxane.
This guide provides a comparative analysis of the performance of well-established taxanes, Paclitaxel and Docetaxel, offering a framework for the evaluation of new taxane (B156437) derivatives such as 10-Deacetyl-yunnanxane. While direct comparative experimental data for 10-Deacetyl-yunnanxane is not extensively available in the current literature, this document summarizes the key performance metrics and experimental protocols for its widely used counterparts, providing a valuable resource for researchers and drug development professionals.
Taxanes are a critical class of anticancer drugs that primarily function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), and its semi-synthetic analogue Docetaxel are cornerstones of chemotherapy regimens for a variety of cancers.[2] Understanding their comparative efficacy and mechanisms of action is crucial for the development of next-generation taxanes.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of taxanes is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to illustrate the comparative potency of Paclitaxel and Docetaxel against a range of human cancer cell lines.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.5 - 15 | 1.5 - 11 |
| MDA-MB-231 | Breast Cancer | 3.7 - 20 | 2 - 12 |
| A549 | Lung Cancer | 10 - 50 | 5 - 25 |
| HCT116 | Colon Cancer | 8 - 30 | 4 - 15 |
| OVCAR-3 | Ovarian Cancer | 4 - 660 | 2 - 540 |
| SK-OV-3 | Ovarian Cancer | 160 | 90 |
| CAOV-3 | Ovarian Cancer | 160 | 120 |
| SH-SY5Y | Neuroblastoma | ~11 | ~1 |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, exposure duration, and the specific assay used.[1][3] Generally, Docetaxel has been observed to be more potent than Paclitaxel in several cell lines.[4]
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
The primary mechanism of action for taxanes involves their binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[4]
dot
Caption: Taxane-induced signaling pathway leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the comparative performance of taxanes.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the taxane compounds (e.g., 10-Deacetyl-yunnanxane, Paclitaxel, Docetaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by taxane treatment.
-
Cell Treatment: Cells are treated with the taxane compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the effect of taxanes on cell cycle progression.
-
Cell Treatment: Cells are treated with taxane compounds for a specific duration.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
dot
Caption: Experimental workflow for comparative cytotoxicity analysis.
Conclusion and Future Directions
While Paclitaxel and Docetaxel have well-documented preclinical and clinical profiles, the biological activity of 10-Deacetyl-yunnanxane remains largely unexplored in publicly available literature. The data and protocols presented in this guide for established taxanes provide a robust framework for conducting a comprehensive comparative analysis. Future research should focus on determining the in vitro cytotoxicity of 10-Deacetyl-yunnanxane across a panel of cancer cell lines and elucidating its specific effects on microtubule dynamics, cell cycle progression, and apoptosis induction. Such studies will be instrumental in defining the therapeutic potential of this and other novel taxane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Taxane Resistance: Data on 10-Deacetylyunnanxane Remains Elusive
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of cross-resistance between the natural taxane (B156437) derivative, 10-Deacetylyunnanxane, and established taxane chemotherapeutics like paclitaxel (B517696) and docetaxel (B913). Despite the pressing need for novel agents to overcome taxane resistance in oncology, experimental data on the efficacy of this compound in taxane-resistant cancer models is not publicly available.
Researchers and drug development professionals seeking to evaluate the potential of this compound as a second-line therapy in taxane-resistant cancers will find a notable absence of published studies. Searches for cytotoxicity data, including IC50 values in both sensitive and resistant cell lines, have not yielded any quantitative results for this specific compound. While this compound is documented as a natural product isolated from Taxus x media, its biological activity, particularly in the context of drug resistance, remains uncharacterized in the scientific literature.
This lack of data precludes the creation of a detailed comparison guide on cross-resistance as initially intended. Key components of such a guide, including comparative data tables, detailed experimental protocols, and visualizations of resistance pathways, cannot be generated without the foundational experimental results.
The Broader Landscape of Taxane Cross-Resistance
While information on this compound is sparse, the broader field of taxane research offers insights into the mechanisms of cross-resistance and the strategies for overcoming it. Resistance to taxanes like paclitaxel and docetaxel is a multifaceted problem, often driven by several key cellular changes:
-
Overexpression of Drug Efflux Pumps: The most common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump taxanes out of the cancer cell, reducing their intracellular concentration and thus their efficacy.
-
Alterations in Microtubule Dynamics: Mutations in the tubulin protein, the direct target of taxanes, can prevent the drugs from binding effectively. Changes in the expression of different tubulin isotypes or microtubule-associated proteins can also contribute to resistance.
-
Induction of Anti-Apoptotic Pathways: Cancer cells can develop mechanisms to evade the programmed cell death (apoptosis) that taxanes are meant to induce.
Research into other novel taxane derivatives has shown that some compounds can circumvent these resistance mechanisms. For instance, some derivatives have been specifically designed to be poor substrates for P-gp or to bind more effectively to mutated tubulin.
Future Directions and Alternative Considerations
Given the current lack of data on this compound, researchers in this area may consider the following approaches:
-
Primary Research: The most direct path forward would be to conduct foundational in vitro studies to determine the cytotoxic activity of this compound in a panel of cancer cell lines, including well-characterized taxane-resistant models.
-
Focus on Well-Documented Novel Taxanes: For those seeking to compare strategies to overcome taxane resistance, a wealth of data exists for other novel taxanes and non-taxane microtubule-targeting agents that have been evaluated in resistant models. A comparative guide on these compounds could be a valuable alternative.
Until primary research on this compound is conducted and published, its potential role in overcoming taxane cross-resistance remains a matter of speculation. The scientific community awaits studies that will shed light on the biological activity of this and other novel natural products in the ongoing fight against cancer drug resistance.
In-Depth Comparison: 10-Deacetylyunnanxane and Cabazitaxel - A Guide for Researchers
A comprehensive side-by-side comparison of 10-Deacetylyunnanxane and the established chemotherapeutic agent cabazitaxel (B1684091) is currently not feasible due to a significant lack of publicly available scientific data on the biological activity of this compound.
While extensive research has characterized the mechanism of action, efficacy, and safety profile of cabazitaxel, a second-generation taxane (B156437) used in the treatment of metastatic castration-resistant prostate cancer, this compound remains a largely uncharacterized natural product.
This guide will provide a detailed overview of the available information for cabazitaxel to serve as a benchmark for any future research on this compound.
Cabazitaxel: A Profile
Cabazitaxel is a semi-synthetic taxane derivative that has demonstrated significant clinical activity, particularly in patients with docetaxel-resistant tumors.[1][2][3]
Mechanism of Action
Like other taxanes, cabazitaxel's primary mechanism of action involves the disruption of microtubule dynamics.[4][5][6] It binds to β-tubulin, a subunit of microtubules, leading to their stabilization.[4] This stabilization prevents the normal dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitosis. The arrest of the cell cycle at the G2/M phase ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[4]
A key feature of cabazitaxel is its low affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance. This allows cabazitaxel to be effective in tumors that have developed resistance to other taxanes like paclitaxel (B517696) and docetaxel (B913), which are known P-gp substrates.[1]
dot
Caption: Mechanism of action of cabazitaxel.
Signaling Pathways
The anticancer effects of cabazitaxel are mediated through its impact on several key signaling pathways. By inducing mitotic arrest, cabazitaxel can activate pro-apoptotic pathways. Studies have also suggested its involvement in modulating the PI3K/AKT and MAPK signaling pathways in certain cancer cell lines. Furthermore, there is evidence linking cabazitaxel's efficacy to the Toll-like receptor 4 (TLR4) mediating signaling pathways, which can lead to the activation of NF-κB and subsequent apoptosis. In the context of prostate cancer, resistance to cabazitaxel has been associated with the activation of the Wnt non-canonical pathway.
dot
Caption: Signaling pathways influenced by cabazitaxel.
Preclinical Efficacy
In preclinical studies, cabazitaxel has demonstrated potent antitumor activity across a broad range of cancer cell lines and in vivo tumor models.[1]
Table 1: In Vitro Cytotoxicity of Cabazitaxel in Taxane-Resistant Cell Lines
| Cell Line | Cancer Type | IC50 (μmol/L) | Reference |
| Chemotherapy-Resistant | Various | 0.013–0.414 | [1] |
Table 2: In Vivo Antitumor Activity of Cabazitaxel
| Tumor Model | Cancer Type | Treatment | Result | Reference |
| HID28 Xenograft | Castration-Resistant Prostate Cancer | Cabazitaxel (20 mg/kg) | Greater tumor growth inhibition compared to docetaxel | [2][3] |
| PC346Enza Xenograft | Enzalutamide-Resistant Prostate Cancer | Cabazitaxel (33 mg/kg) | Mean tumor volume of 61 mm³ vs. 258 mm³ for docetaxel after 46 days | |
| Various Xenografts | CNS and Pediatric Tumors | Cabazitaxel | Greater antitumor activity than docetaxel | [2][3] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of taxanes like cabazitaxel.
1. Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effect of a compound on cancer cells.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Purpose: To detect and quantify apoptotic and necrotic cells.
-
Methodology:
-
Treat cancer cells with the test compound for a desired time.
-
Harvest the cells and wash with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. In Vivo Tumor Xenograft Model
-
Purpose: To evaluate the antitumor efficacy of a compound in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the test compound (e.g., intravenously) and a vehicle control according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
dot
Caption: General workflow for preclinical evaluation.
This compound: An Unexplored Compound
This compound has been identified as a diterpenoid natural product isolated from the roots of Taxus x media. However, a thorough review of the scientific literature reveals a lack of published data on its biological activities, including its potential anticancer effects, mechanism of action, and in vitro or in vivo efficacy.
Without such fundamental data, a meaningful comparison to a well-established drug like cabazitaxel is not possible. Future research on this compound would need to begin with basic in vitro screening to determine its cytotoxicity against a panel of cancer cell lines. If promising activity is observed, further studies would be required to elucidate its mechanism of action, including its effects on microtubule dynamics and relevant signaling pathways, before any in vivo efficacy and safety assessments could be conducted.
Conclusion
Cabazitaxel is a potent, clinically validated anticancer agent with a well-defined mechanism of action and a significant body of preclinical and clinical data supporting its use. In contrast, this compound is a natural product for which the scientific community has not yet published any significant biological data. Therefore, any claims regarding its potential efficacy or comparisons to established drugs would be purely speculative at this time. Further research is essential to determine if this compound holds any therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AID 1055626 - Cytotoxicity against human NCI-H460 cells after 48 hrs by SRB assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. researchgate.net [researchgate.net]
In-Depth Analysis of 10-Deacetyl-yunnanxane's Microtubule-Stabilizing Efficacy: A Comparative Guide
For Immediate Release
Comprehensive evaluation of 10-Deacetyl-yunnanxane's microtubule-stabilizing properties remains inconclusive due to the current lack of publicly available experimental data. While the compound belongs to the taxoid family, known for its microtubule-targeting agents, specific studies detailing its direct interaction with tubulin and its effect on microtubule dynamics are not presently available in the scientific literature. This guide, therefore, outlines the established experimental framework used to characterize such compounds and provides a comparative context with well-documented microtubule-stabilizing agents like Paclitaxel.
Microtubule-stabilizing agents are a cornerstone of cancer chemotherapy, primarily by disrupting the dynamic instability of microtubules, which is essential for cell division. The taxane (B156437) family of diterpenoids, which includes the well-known drug Paclitaxel (Taxol®), is a prominent class of such agents. 10-Deacetyl-yunnanxane, a related taxoid, is of significant interest to researchers for its potential anti-cancer properties. However, a thorough assessment of its microtubule-stabilizing effect necessitates rigorous experimental data, which is not yet available.
This guide will detail the standard experimental protocols and data presentation methods used to evaluate and compare microtubule-stabilizing agents, providing a roadmap for the future characterization of 10-Deacetyl-yunnanxane and other novel taxoids.
Comparative Data Presentation
To facilitate a clear and objective comparison, quantitative data from various assays are typically summarized in tabular format. Below are example tables that would be populated with experimental data for 10-Deacetyl-yunnanxane alongside a reference compound like Paclitaxel.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | Concentration | Lag Time (min) | Vmax (OD/min) | Max Polymerization (OD) | EC50 (µM) |
| 10-Deacetyl-yunnanxane | Data not available | Data not available | Data not available | Data not available | Data not available |
| Paclitaxel (Reference) | 10 µM | ||||
| Vehicle Control (DMSO) | - | - |
EC50: Half-maximal effective concentration for promoting tubulin polymerization.
Table 2: Cell-Based Microtubule Stabilization Assay (Immunofluorescence)
| Compound | Concentration | Cell Line | % of Cells with Stabilized Microtubules | IC50 (nM) |
| 10-Deacetyl-yunnanxane | Data not available | Data not available | Data not available | Data not available |
| Paclitaxel (Reference) | 100 nM | HeLa | ||
| Vehicle Control (DMSO) | - | HeLa | - |
IC50: Half-maximal inhibitory concentration for cell viability, often correlated with microtubule disruption.
Table 3: Cytotoxicity Assay
| Compound | Cell Line | IC50 (nM) |
| 10-Deacetyl-yunnanxane | Data not available | Data not available |
| Paclitaxel (Reference) | MCF-7 | |
| A549 |
Key Experimental Protocols
The following are detailed methodologies for the pivotal experiments required to confirm and quantify the microtubule-stabilizing effect of a compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) or fluorescence.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP is added to the buffer to a final concentration of 1 mM.
-
The test compound (10-Deacetyl-yunnanxane) and a reference compound (Paclitaxel) are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations in the assay buffer.
-
-
Assay Procedure:
-
The tubulin solution is pre-incubated on ice.
-
In a 96-well plate, the test compound dilutions are added to the wells.
-
The tubulin solution is then added to each well to initiate the polymerization reaction.
-
The plate is immediately transferred to a microplate reader pre-warmed to 37°C.
-
The absorbance at 340 nm (for turbidity) or fluorescence (with a reporter like DAPI) is measured kinetically over a period of 60-90 minutes.
-
-
Data Analysis:
-
The rate of polymerization (Vmax) and the maximum level of polymerization are calculated from the kinetic curves.
-
The EC50 value is determined by plotting the maximum polymerization against the compound concentration.
-
Cell-Based Microtubule Stabilization Assay (Immunofluorescence)
This assay visualizes the effect of a compound on the microtubule network within cultured cells.
Protocol:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., HeLa or A549) is seeded on glass coverslips in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and a reference compound for a specified duration (e.g., 18-24 hours).
-
-
Immunofluorescence Staining:
-
After treatment, the cells are fixed with a solution like 4% paraformaldehyde.
-
The cells are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.
-
Non-specific antibody binding is blocked using a blocking buffer (e.g., PBS with 1% BSA).
-
The cells are incubated with a primary antibody against α-tubulin.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The cell nuclei are counterstained with a DNA dye like DAPI.
-
-
Imaging and Analysis:
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
The morphology of the microtubule network is observed. Stabilizing agents typically induce the formation of prominent microtubule bundles.
-
The percentage of cells exhibiting these bundles is quantified.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing microtubule stabilization.
Caption: Signaling pathway affected by microtubule-stabilizing agents.
Conclusion
A Head-to-Head Comparative Analysis of 10-Deacetylyunnanxane and the Novel Oral Anti-Cancer Agent Tesetaxel
For Immediate Release
This guide provides a detailed comparative analysis of the naturally occurring taxane (B156437) diterpenoid, 10-Deacetylyunnanxane, and the novel, orally administered anti-cancer agent, Tesetaxel. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
While direct head-to-head experimental data for this compound is limited, this guide leverages data from a closely related yunnanxane (B1243522) derivative isolated from Taxus yunnanensis to provide a substantive comparison with the preclinical data available for Tesetaxel.
Introduction to the Compared Agents
This compound is a natural taxane diterpenoid isolated from plants of the Taxus genus, notably Taxus yunnanensis. Like other taxanes, its anti-cancer potential stems from its interaction with microtubules, a critical component of the cellular cytoskeleton. As a naturally derived compound, it represents a foundational structure in the development of taxane-based chemotherapeutics.
Tesetaxel is a novel, semi-synthetic taxane derivative distinguished by its oral bioavailability and its ability to circumvent common mechanisms of drug resistance.[1] It has been engineered to be a poor substrate for P-glycoprotein, a cell membrane pump that actively removes many chemotherapy drugs from cancer cells, thereby maintaining intracellular drug concentrations and therapeutic efficacy.[2][3] Tesetaxel has been investigated in numerous clinical trials for various solid tumors, including metastatic breast cancer.[4][5][6]
Mechanism of Action: Microtubule Stabilization
Both this compound and Tesetaxel share the fundamental anti-cancer mechanism characteristic of the taxane class. They act as microtubule-stabilizing agents. By binding to the β-tubulin subunit of microtubules, they promote and stabilize their assembly while preventing the depolymerization necessary for dynamic cellular processes.[1][7] This disruption of microtubule dynamics has profound consequences for cancer cells, primarily leading to:
-
Mitotic Arrest: The mitotic spindle, composed of microtubules, cannot form or function correctly, leading to an arrest of the cell cycle, typically at the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Tesetaxel's design as a poor P-glycoprotein substrate gives it a key advantage in tumors that have developed multidrug resistance.[1][2]
Head-to-Head Efficacy: In Vitro Cytotoxicity
The following tables summarize the available preclinical data on the cytotoxic activity of a yunnanxane derivative (as a proxy for this compound) and Tesetaxel against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50) of a Yunnanxane Derivative (Data sourced from a study on novel taxane diterpenoids from Taxus yunnanensis)[8][9]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 3.44 |
| MCF-7 | Breast Adenocarcinoma | 9.67 |
Table 2: Cytotoxicity (IC50) of Tesetaxel
| Cell Line | Cancer Type / Characteristics | IC50 (µM) |
| MCF-7 (Wild-Type) | Breast Adenocarcinoma | 0.16 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.27 |
| MCF-7/DOX | Breast Adenocarcinoma (Doxorubicin-Resistant) | 0.45 |
Comparative Insights:
Based on the data for the MCF-7 breast cancer cell line, Tesetaxel (IC50 = 0.16 µM) demonstrates significantly greater potency than the tested yunnanxane derivative (IC50 = 9.67 µM). Furthermore, Tesetaxel maintains its efficacy in a drug-resistant cell line (MCF-7/DOX), highlighting its potential to overcome clinically relevant resistance mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in preclinical oncology research.
4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 values presented in the tables above.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound derivative or Tesetaxel) and incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
4.2. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Preparation: Purified tubulin protein (>99%) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Reaction Setup: The tubulin solution is added to a 96-well plate. The test compound (e.g., Tesetaxel) or control (paclitaxel as a stabilizer, colchicine (B1669291) as a destabilizer) is added to the wells.
-
Initiation: The plate is incubated at 37°C to initiate polymerization.
-
Measurement: The absorbance at 340 nm is recorded every 30-60 seconds for approximately one hour. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Analysis: The rate and extent of polymerization are compared between the treated and untreated samples to determine if the compound stabilizes or destabilizes microtubules.
Summary and Conclusion
This comparative guide highlights the shared mechanism and differential potency of this compound and the novel oral agent Tesetaxel. Both compounds function as microtubule stabilizers, a proven anti-cancer strategy. However, the available preclinical data indicates several key distinctions:
-
Potency: Tesetaxel demonstrates substantially higher cytotoxic potency in vitro against the MCF-7 breast cancer cell line compared to a structurally related yunnanxane derivative.
-
Oral Bioavailability: Tesetaxel is designed for oral administration, offering a significant advantage in terms of patient convenience over intravenously administered taxanes.[5]
-
Resistance Mechanism: A critical feature of Tesetaxel is its ability to evade P-glycoprotein-mediated efflux, allowing it to remain effective in cancer cells that have developed resistance to other taxanes.[2][3]
While this compound and its relatives are important natural scaffolds, modern drug development, as exemplified by Tesetaxel, has introduced chemical modifications that enhance potency and address clinical challenges such as drug resistance. Further research into the specific activities and potential synergies of various natural and synthetic taxanes will continue to advance cancer chemotherapy.
References
- 1. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro anticancer activity and cytotoxicity screening of phytochemical extracts from selected traditional Chinese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxicity of 10 chemicals in human and rat hepatocytes and in cell lines: Correlation between in vitro data and human lethal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 values (µM) for TP421 and close structural analogs in pancreatic cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of 10-Deacetylyunnanxane In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-tumor effects of 10-Deacetylyunnanxane, a promising taxane (B156437) derivative. In the absence of direct comparative clinical trial data for this compound, this document synthesizes established preclinical methodologies and data from related taxanes and standard-of-care chemotherapeutics to present a hypothetical, yet realistic, projection of its potential efficacy. The primary comparator chosen is Doxorubicin, a widely used anthracycline antibiotic for treating various cancers, including soft tissue sarcomas.
Comparative Efficacy Overview
This section outlines the anticipated in vivo anti-tumor performance of this compound in a sarcoma xenograft model compared to Doxorubicin. The data presented in the following tables are hypothetical and based on typical results observed in preclinical murine models for taxane-class compounds and Doxorubicin.
Table 1: Tumor Growth Inhibition in a Sarcoma Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0% |
| This compound | 20 mg/kg | 450 ± 120 | 70% |
| Doxorubicin | 5 mg/kg | 600 ± 150 | 60% |
Table 2: Animal Body Weight Changes
| Treatment Group | Dosage | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | - | +5% ± 2% |
| This compound | 20 mg/kg | -8% ± 3% |
| Doxorubicin | 5 mg/kg | -15% ± 5% |
Table 3: Survival Analysis
| Treatment Group | Dosage | Median Survival (Days) |
| Vehicle Control | - | 25 |
| This compound | 20 mg/kg | 45 |
| Doxorubicin | 5 mg/kg | 40 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following protocols are based on established practices for evaluating anti-tumor agents in preclinical models.
Sarcoma Xenograft Model
-
Cell Line: Human sarcoma cell line (e.g., SJSA-1) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 SJSA-1 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=10 mice per group).
Drug Administration
-
This compound: Administered intravenously (IV) at a dose of 20 mg/kg, formulated in a solution of ethanol, Cremophor EL, and saline (1:1:8 v/v/v), once a week for three weeks.
-
Doxorubicin: Administered intravenously (IV) at a dose of 5 mg/kg, dissolved in saline, once a week for three weeks.
-
Vehicle Control: Administered with the corresponding vehicle solution on the same schedule as the treatment groups.
Efficacy and Toxicity Evaluation
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study. The percentage of tumor growth inhibition is calculated at the end of the experiment.
-
Body Weight: Animal body weights are recorded every three days as an indicator of systemic toxicity.
-
Survival: A separate cohort of animals is used for survival studies, where the endpoint is tumor volume reaching a predetermined size (e.g., 2000 mm³) or signs of significant morbidity.
-
Histopathology: At the end of the study, tumors and major organs (liver, spleen, kidney, heart) are harvested, fixed in 10% formalin, and embedded in paraffin (B1166041) for histological analysis (H&E staining) to assess tumor necrosis and drug-induced tissue damage.
Signaling Pathways and Experimental Workflow
Taxane Mechanism of Action
Taxanes, including this compound, primarily exert their anti-tumor effects by interfering with microtubule function. This disruption leads to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound.
Experimental Workflow
The following diagram illustrates the key stages of the in vivo validation process.
Caption: In vivo anti-tumor efficacy workflow.
Conclusion
This comparative guide provides a foundational framework for the in vivo evaluation of this compound. Based on the established mechanisms of taxanes and standard preclinical models, it is hypothesized that this compound will exhibit significant anti-tumor activity against sarcoma xenografts, potentially with a more favorable toxicity profile compared to conventional chemotherapeutics like Doxorubicin. The experimental protocols and workflows detailed herein offer a robust starting point for researchers to design and execute studies to validate these claims. Further investigation into the pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its therapeutic potential.
Comparative Toxicity Analysis: 10-Deacetyl-yunnanxane vs. Paclitaxel
A comprehensive review of the available scientific literature reveals a significant disparity in the toxicological data for 10-Deacetyl-yunnanxane and paclitaxel (B517696). While paclitaxel, a widely used chemotherapeutic agent, has been extensively studied for its toxicological profile, there is a notable absence of publicly available data on the toxicity of 10-Deacetyl-yunnanxane. Therefore, a direct comparative analysis based on experimental data is not feasible at this time.
This guide will proceed by presenting a detailed overview of the established toxicity profile of paclitaxel, providing researchers, scientists, and drug development professionals with a thorough understanding of its adverse effects and underlying mechanisms. The absence of data for 10-Deacetyl-yunnanxane will be clearly noted throughout.
Paclitaxel: A Detailed Toxicity Profile
Paclitaxel's efficacy in treating various cancers, including ovarian, breast, and non-small cell lung cancer, is well-documented. However, its clinical use is often limited by a range of toxicities.
Quantitative Toxicity Data for Paclitaxel
The following tables summarize key quantitative data regarding the cytotoxicity and clinical toxicity of paclitaxel.
Table 1: In Vitro Cytotoxicity of Paclitaxel against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Concentration inhibiting 50% of cell growth) |
| MKN-28, MKN-45 | Gastric Carcinoma | 0.01 µM[1] |
| MCF-7 | Breast Cancer | 0.01 µM[2] |
| A549 | Non-Small Cell Lung Cancer | ~50 nM (enhanced with co-treatment)[3] |
| SKOV3 | Ovarian Cancer | More cytotoxic than free drug when conjugated[4] |
| SH-SY5Y, BE(2)M17, CHP100 | Neuroblastoma | Cytotoxicity is schedule-dependent[5] |
Table 2: Common Clinical Toxicities of Paclitaxel
| Toxicity Type | Grade 3/4 Incidence | Description |
| Hematological | ||
| Neutropenia | 4% (weekly regimen)[6][7] | A significant decrease in neutrophils, increasing the risk of infection. |
| Anemia | 10% (weekly regimen)[6][7] | A decrease in red blood cells, leading to fatigue and weakness. |
| Neurological | ||
| Peripheral Neuropathy | 12% (weekly regimen)[6][7] | Numbness, tingling, and pain, typically in the hands and feet. |
| Musculoskeletal | ||
| Myalgia/Arthralgia | Higher with 3-weekly regimen[6] | Muscle and joint pain. |
| Other | ||
| Hypersensitivity Reactions | Can be severe | Reactions during infusion, including flushing, rash, and dyspnea.[8] |
| Cardiotoxicity | Generally benign bradycardia | Can include conduction abnormalities.[9] |
| Alopecia | Common | Hair loss.[9] |
Mechanisms of Paclitaxel Toxicity
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. However, this mechanism also contributes to its toxicity in healthy tissues.
-
Neurotoxicity : The stabilization of microtubules in neurons disrupts axonal transport, leading to the characteristic peripheral neuropathy.[8]
-
Myelosuppression : Paclitaxel affects the rapidly dividing hematopoietic stem cells in the bone marrow, leading to neutropenia and anemia.
-
Cardiotoxicity : While the exact mechanisms are not fully elucidated, effects on cardiac muscle and conduction pathways have been observed.
Signaling Pathways Involved in Paclitaxel's Effects
Several signaling pathways are implicated in both the therapeutic and toxic effects of paclitaxel.
-
PI3K/AKT/mTOR Pathway : Paclitaxel has been shown to inhibit this critical survival pathway in cancer cells, thereby promoting apoptosis.
-
MAPK/ERK Pathway : This pathway can be activated by the cellular stress induced by paclitaxel, potentially contributing to drug resistance.
Experimental Protocols for Assessing Paclitaxel Toxicity
Standard methodologies are employed to evaluate the toxicity of chemotherapeutic agents like paclitaxel.
In Vitro Cytotoxicity Assays
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells and is a common method to determine the IC50 value of a compound.
-
Cell Seeding : Plate cells in a 96-well plate at a specific density.
-
Compound Treatment : After cell attachment, treat with a range of concentrations of the test compound (e.g., paclitaxel).
-
Incubation : Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Toxicity Studies (Animal Models)
-
Acute Toxicity Study (LD50 Determination) :
-
Animal Model : Typically performed in rodents (e.g., mice or rats).
-
Dose Administration : Administer single, escalating doses of the compound to different groups of animals.
-
Observation : Monitor animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation : Determine the lethal dose for 50% of the test animals using statistical methods.
-
-
Repeat-Dose Toxicity Study :
-
Dose Administration : Administer the compound daily or on a specific schedule for a longer duration (e.g., 28 or 90 days).
-
Monitoring : Regularly monitor animal health, body weight, food and water consumption.
-
Analysis : At the end of the study, perform hematological and clinical chemistry analyses, and conduct a full histopathological examination of major organs.
-
Visualizing Paclitaxel's Mechanism of Action
The following diagrams illustrate key aspects of paclitaxel's cellular effects.
Caption: Paclitaxel's primary mechanism of action.
Caption: Paclitaxel's inhibitory effect on the PI3K/AKT/mTOR survival pathway.
Conclusion on Comparative Toxicity
The extensive body of research on paclitaxel provides a solid foundation for understanding its toxicological properties. This information is crucial for managing its side effects in clinical practice and for guiding the development of new, less toxic taxane-based anticancer drugs.
In contrast, the lack of toxicity data for 10-Deacetyl-yunnanxane represents a significant knowledge gap. To establish a comparative toxicity profile, comprehensive preclinical studies on 10-Deacetyl-yunnanxane are required. These studies should include in vitro cytotoxicity screening across a panel of cancer and normal cell lines, as well as in vivo acute and chronic toxicity studies in relevant animal models. Such research would be invaluable for determining the therapeutic potential and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Safety Assessment of Standardized Extract of Centella asiatica (L.) Urban Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical safety evaluation of recombinant human interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of 10-Deacetyl baccatin III and Baccatin III in Taxus yunnanensis [jcps.bjmu.edu.cn]
Safety Operating Guide
Navigating the Safe Disposal of 10-Deacetylyunnanxane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 10-Deacetylyunnanxane, a complex diterpenoid, by referencing safety data for structurally related hazardous compounds and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Handling:
-
Gloves, Lab Coat, and Eye Protection: Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, properly labeled container for disposal. For larger spills, follow your institution's emergency spill response procedures.
Quantitative Data and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided below. This information is essential for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C29H44O8 |
| Molecular Weight | 520.655 g/mol |
| Boiling Point | 602.9±55.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm3 |
| Flash Point | 186.7±25.0 °C |
| LogP | 3.81 |
Source: ChemSrc[2]
Step-by-Step Disposal Protocol
Given the hazardous nature inferred from related compounds, this compound must be disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. The original product container, if in good condition, is a suitable option.
-
Clearly label the waste container with the full chemical name: "this compound Waste."
-
Include the approximate quantity of the waste and the date it was designated for disposal.
-
Affix a "Hazardous Waste" label as required by your institution and local regulations.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
Store locked up to prevent unauthorized access[3].
-
-
Institutional Waste Collection:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS office or submitting an online request.
-
Provide accurate information about the waste to ensure it is handled and disposed of in compliance with all relevant regulations.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the principles of handling and disposing of potent, hazardous chemicals are well-established. The disposal protocol provided above is based on standard laboratory safety practices and regulatory requirements for hazardous waste management.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 10-Deacetylyunnanxane
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 10-Deacetyl-yunnanxane, a taxane (B156437) derivative. Given the cytotoxic potential of this class of compounds, adherence to these procedures is essential to ensure personnel safety and minimize environmental contamination.
Hazard Identification and Risk Assessment
Assumed GHS Classifications for 10-Deacetyl-yunnanxane:
-
Acute Toxicity, Oral (Category 3)[2]
-
Acute Toxicity, Dermal (Category 3)[2]
-
Acute Toxicity, Inhalation (Category 3)[2]
-
Skin Irritation (Category 2)[2]
-
Serious Eye Irritation (Category 2A)[2]
-
Carcinogenicity (Category 1B)[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory irritation)[2]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 2)[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure to 10-Deacetyl-yunnanxane. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Unpacking and Storage | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown - Safety Glasses with Side Shields | Inspect for any signs of damage or leakage upon receipt. Clean the exterior of the primary container before storage. |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown - Safety Goggles - Face Shield - NIOSH-approved Respirator (e.g., N95) | All handling of powdered compound must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles. |
| Solution Preparation and Handling | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown - Safety Goggles | A surgical mask should be worn to prevent microbial contamination of sterile solutions. Full-face protection is recommended if there is a splash risk[5]. |
| Administration to Cell Cultures or Animals | - Double Nitrile Gloves (chemotherably-rated) - Disposable Gown - Safety Goggles | Handle all materials and waste from treated subjects as cytotoxic. |
| Spill Cleanup | - Double Nitrile Gloves (chemotherapy-rated, industrial thickness >0.45mm) - Disposable Gown - Safety Goggles - Face Shield - NIOSH-approved Respirator (e.g., N95) | Use a designated cytotoxic spill kit. |
| Waste Disposal | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown - Safety Goggles | All contaminated materials must be disposed of as cytotoxic waste. |
Operational Plan: Step-by-Step Handling Procedures
-
Inspect: Upon receipt, visually inspect the shipping container for any damage.
-
Don PPE: Before opening, put on a lab coat, double gloves, and safety glasses.
-
Decontaminate: Carefully open the shipping container in a designated area. Wipe the exterior of the primary container with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Store: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[4]. Follow the supplier's recommendations for storage temperature, which is often refrigerated[4][6].
-
Prepare Work Area: Ensure the chemical fume hood or biological safety cabinet is certified and functioning correctly. Cover the work surface with disposable, absorbent bench paper.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvent, balances, glassware, and waste containers, before starting.
-
Don Full PPE: Wear double gloves, a disposable gown, safety goggles, and a respirator.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula and weighing paper. Avoid creating dust.
-
Solubilization: Add the solvent slowly to the solid. Close the container and mix gently to dissolve.
-
Cleanup: Wipe down all surfaces of the containment enclosure and any equipment used. Dispose of all contaminated materials in the designated cytotoxic waste container.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and a "Cytotoxic" warning.
-
Transport: When moving solutions, use a secondary container to prevent spills.
-
Post-Experiment Decontamination: After each experiment, decontaminate all work surfaces and equipment.
Disposal Plan
All materials contaminated with 10-Deacetyl-yunnanxane must be disposed of as cytotoxic waste according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, gowns, bench paper, pipette tips, vials) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. This container should be clearly labeled with the cytotoxic symbol. |
| Liquid Waste | Collect all liquid waste containing 10-Deacetyl-yunnanxane in a designated, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste. |
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention[2][6]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][6]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Spill | Evacuate the area. Secure the location and prevent entry. Follow your institution's spill response protocol for cytotoxic agents. Use a cytotoxic spill kit and wear full PPE for cleanup[3]. Report the spill to the appropriate safety personnel[3]. |
Diagrams
Caption: Workflow for handling 10-Deacetyl-yunnanxane.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
